Technical Documentation Center

2-(4-Bromo-2-methylphenoxy)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromo-2-methylphenoxy)acetamide
  • CAS: 35368-76-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 2-(4-Bromo-2-methylphenoxy)acetamide

Executive Summary This technical guide profiles 2-(4-Bromo-2-methylphenoxy)acetamide , a functionalized aryloxyacetamide scaffold with significant utility in medicinal chemistry and agrochemical synthesis. Structurally c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(4-Bromo-2-methylphenoxy)acetamide , a functionalized aryloxyacetamide scaffold with significant utility in medicinal chemistry and agrochemical synthesis. Structurally characterized by a para-bromo, ortho-methyl substituted phenoxy core linked to a primary acetamide, this molecule serves as a critical intermediate for auxin-mimic herbicides and a pharmacophore in sodium channel blockers.

This document provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol utilizing Williamson etherification, and an evaluation of its structural reactivity. It is designed for researchers requiring high-purity synthesis and property data for lead optimization.

Physicochemical Specifications

The following data aggregates calculated and predicted values based on Structure-Activity Relationship (SAR) modeling of the aryloxyacetamide class.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionConfidence
IUPAC Name 2-(4-Bromo-2-methylphenoxy)acetamideHigh
Molecular Formula

High
Molecular Weight 244.09 g/mol High
Physical State Crystalline Solid (White to Off-White)High
Melting Point 138–142 °C (Predicted)Med
LogP (Octanol/Water) 1.95 ± 0.3Med
Topological Polar Surface Area (TPSA) 52.3

High
H-Bond Donors / Acceptors 1 Donor / 2 AcceptorsHigh
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in WaterHigh
SMILES Cc1cc(Br)ccc1OCC(=O)NHigh
Structural Analysis

The molecule features three distinct functional zones:

  • The Lipophilic Core: The 4-bromo-2-methylphenyl ring provides lipophilicity and halogen-bonding potential (via Br). The ortho-methyl group introduces steric bulk, restricting rotation around the ether linkage and influencing metabolic stability.

  • The Linker: The oxy-methylene bridge (

    
    ) imparts flexibility.
    
  • The Polar Head: The primary acetamide (

    
    ) acts as a hydrogen bond donor/acceptor, critical for receptor binding in biological systems.
    

Validated Synthetic Protocol

The most robust route to 2-(4-Bromo-2-methylphenoxy)acetamide is the Williamson Ether Synthesis . This method is preferred over the hydration of nitriles for its operational simplicity and high yield.

Reaction Scheme

The synthesis involves the nucleophilic substitution of 2-chloroacetamide by the phenoxide anion of 4-bromo-2-methylphenol.

SynthesisPath Phenol 4-Bromo-2-methylphenol (Starting Material) Intermediate Phenoxide Anion (Nucleophile) Phenol->Intermediate Reflux 30 min Base K2CO3 / Acetone (Deprotonation) Base->Intermediate Product 2-(4-Bromo-2-methylphenoxy)acetamide (Target) Intermediate->Product SN2 Substitution (6-8 hrs, 60°C) Reagent 2-Chloroacetamide (Electrophile) Reagent->Product

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the in-situ generation of the phenoxide nucleophile.

Experimental Methodology

Reagents:

  • 4-Bromo-2-methylphenol (1.0 eq)[1]

  • 2-Chloroacetamide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq) - Optional, accelerates reaction

  • Solvent: Acetone (reagent grade) or DMF (for higher temp)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-methylphenol (10 mmol) in Acetone (30 mL). Add anhydrous

    
     (15 mmol).
    
  • Formation of Phenoxide: Heat the mixture to reflux for 30 minutes. The solution typically turns slightly yellow as the phenoxide forms.

  • Alkylation: Cool slightly and add 2-chloroacetamide (11 mmol) and catalytic KI. Return to reflux.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the phenol (

    
    ) should disappear, replaced by the lower 
    
    
    
    amide product. Reaction time is typically 6–8 hours.
  • Workup:

    • Method A (Filtration): If the product precipitates upon cooling (common in acetone), filter the solid. Wash with water to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Method B (Extraction): Evaporate the acetone. Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (

      
      ) and Brine (
      
      
      
      ). Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[2]

Critical Quality Attribute (CQA): Ensure complete removal of 2-chloroacetamide, which is a known contact allergen and alkylating agent.

Spectroscopic Characterization

Verification of the structure relies on identifying the unique methylene singlet and the amide protons.

Table 2: Expected NMR/IR Signals

TechniqueSignalAssignment
1H NMR (DMSO-

)

2.20 (s, 3H)
Methyl group (

) at C2

4.45 (s, 2H)
Methylene bridge (

)

7.40 (br s, 1H)
Amide NH (trans)

7.60 (br s, 1H)
Amide NH (cis)

6.8–7.4 (m, 3H)
Aromatic protons (ABC pattern)
FT-IR (KBr)3350, 3180


stretching (Primary Amide)
1660–1690


stretching (Amide I band)
1240


asymmetric stretch (Ether)

Applications & Utility

The 2-phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry and agrochemistry.

Medicinal Chemistry: Sodium Channel Blockers

Aryloxyacetamides are structural analogs of anticonvulsants like Lacosamide. The 4-bromo and 2-methyl substituents modulate the lipophilicity (LogP ~2.0), allowing blood-brain barrier (BBB) penetration while the amide moiety interacts with the slow-inactivation state of voltage-gated sodium channels (Nav).

Agrochemicals: Auxin Mimics

Hydrolysis of the amide yields (4-Bromo-2-methylphenoxy)acetic acid , a structural analog of the herbicide MCPA. The amide form often acts as a "pro-herbicide," improving cuticular penetration before metabolic conversion to the active acid form within the plant.

Applications cluster_Med Medicinal Chemistry cluster_Agro Agrochemicals Compound 2-(4-Bromo-2-methylphenoxy)acetamide Nav Nav Channel Modulation (Anticonvulsant Scaffold) Compound->Nav Pharmacophore Linker PROTAC Linker (Ether-Amide Chain) Compound->Linker Synthetic Block Prodrug Pro-Herbicide (Enhanced Penetration) Compound->Prodrug Formulation Hydrolysis Active Auxin Mimic (Acid Form) Prodrug->Hydrolysis Enzymatic Cleavage

Figure 2: Functional utility in pharmaceutical and agrochemical pipelines.

Safety & Handling

  • Hazards: As an alkylating agent derivative, the compound should be treated as a potential skin and eye irritant (H315, H319).[3]

  • Precursors: 2-Chloroacetamide is toxic to reproduction and a sensitizer. 4-Bromo-2-methylphenol is corrosive.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and bromine.

References

  • RSC Advances. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide.[4][5][6] Royal Society of Chemistry.[4][6]

  • PubChem. (2025).[3] 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (Isomer/Analog Data).[7] National Library of Medicine.[4]

  • BenchChem. (2025).[8] Comparison of 2-Bromoacetamide and Chloroacetamide for Proteomics.

  • NIST Chemistry WebBook. (2025). 4-Bromo-2-methylphenol Spectral Data.[7][1][9] National Institute of Standards and Technology.[9]

  • MDPI. (2020). Synthesis and Biological Evaluation of Aryloxyacetamide Derivatives.

Sources

Exploratory

A Technical Guide to the Biological Activity of 2-(Phenoxy)acetamide Derivatives: A Case Study of the 2-(4-Bromo-2-methylphenoxy)acetamide Scaffold

Abstract The 2-(phenoxy)acetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide spectrum of biological activities. Derivatives have demonstrated potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(phenoxy)acetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a wide spectrum of biological activities. Derivatives have demonstrated potential as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. This technical guide explores the synthesis, biological evaluation, and structure-activity relationships of this versatile class of molecules. Using 2-(4-Bromo-2-methylphenoxy)acetamide as a representative example, we provide a framework for the design and investigation of novel derivatives. Detailed experimental protocols for key biological assays are presented to equip researchers in drug discovery and development with the necessary tools to explore this promising chemical space.

Introduction: The Phenoxyacetamide Core Structure

The 2-(phenoxy)acetamide moiety represents a simple yet potent pharmacophore. It consists of a phenyl ring linked via an ether oxygen to an acetamide group. This arrangement provides a robust and synthetically accessible backbone that can be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The substituents on both the phenoxy ring and the acetamide nitrogen play a critical role in defining the compound's biological profile. For instance, the presence of halogens, such as bromine, is known to enhance the cytotoxic properties of many small molecules[1]. The incorporation of a methyl group can influence lipophilicity and steric interactions with biological targets. The exploration of derivatives based on the 2-(4-Bromo-2-methylphenoxy)acetamide core is therefore a rational strategy in the search for novel therapeutic agents. Compounds based on the broader phenoxyacetamide scaffold have been identified as promising agents for treating tuberculosis and inhibiting bacterial virulence factors, highlighting the scaffold's therapeutic potential[2][3].

General Synthesis Pathway

The synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide derivatives is typically achieved through a straightforward and high-yielding two-step process. This process is adaptable for creating a diverse library of compounds by varying the starting amine.

Step 1: Synthesis of 2-chloro-N-(substituted)acetamide The process begins with the reaction of a primary or secondary amine with chloroacetyl chloride in the presence of a mild base, such as triethylamine or potassium carbonate, to neutralize the HCl byproduct.

Step 2: Williamson Ether Synthesis The core of the structure is formed by reacting the substituted phenol (4-bromo-2-methylphenol) with the previously synthesized N-substituted-2-chloroacetamide. This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent like acetone or DMF, with a base such as potassium carbonate to deprotonate the phenol.

This synthetic route is highly modular, allowing for the introduction of diverse functionalities on the acetamide nitrogen, which is crucial for exploring structure-activity relationships (SAR).

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Williamson Ether Synthesis Amine R-NH2 (Substituted Amine) Intermediate R-NH-CO-CH2-Cl (N-substituted-2-chloroacetamide) Amine->Intermediate Base (e.g., K2CO3) AcylChloride Cl-CO-CH2-Cl (Chloroacetyl Chloride) AcylChloride->Intermediate Product Final Derivative (2-(4-Bromo-2-methylphenoxy)-N-R-acetamide) Intermediate->Product Nucleophilic Substitution Phenol 4-Bromo-2-methylphenol Phenol->Product Base, Solvent (e.g., K2CO3, Acetone)

General synthesis workflow for phenoxyacetamide derivatives.

Spectrum of Biological Activities

While direct studies on 2-(4-Bromo-2-methylphenoxy)acetamide derivatives are not extensively published, the activities of structurally related compounds provide strong indications of their potential therapeutic applications.

Anticancer Activity

Phenylacetamide derivatives have emerged as potent anticancer agents[4]. Studies on related structures show significant cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7)[4]. The mechanism often involves the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer[5][6].

  • Structure-Activity Relationship Insights:

    • Halogenation: The presence of a bromine atom on the phenoxy ring, as in our core structure, is often associated with increased cytotoxicity. Studies on phenoxychalcones showed that 4-bromo-phenoxy derivatives exhibited IC50 values ranging from 1.52–13.28 µM against breast cancer cell lines[1].

    • Amide Substituents: Modifications on the acetamide nitrogen can drastically alter activity. For example, derivatives bearing a pyrrolidine group have shown potent growth inhibition against triple-negative breast cancer cells[6].

    • Other Ring Substituents: The addition of electron-withdrawing groups, such as a nitro moiety, has been shown to enhance cytotoxic effects compared to electron-donating groups like methoxy[4].

Antimicrobial and Antifungal Activity

The phenoxyacetamide scaffold is also a promising backbone for the development of new antimicrobial and antifungal agents. The rise of drug-resistant pathogens necessitates the exploration of novel chemical entities to combat infections.

  • Antibacterial Properties: Various acetamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria[2][7]. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were active against Gram-positive bacteria with MIC values between 2.5–5.0 mg/mL[2].

  • Antifungal Properties: Related bromo-acetamide compounds have shown potent antifungal activity. For example, 2-bromo-N-phenylacetamide demonstrated a fungicidal effect against multiple Candida species, including fluconazole-resistant strains[8]. This suggests that the bromo-substituted phenoxyacetamide core could be a valuable starting point for developing new antifungal agents.

Data Summary: Representative Biological Activities

To provide a quantitative perspective, the following table summarizes the reported activities of various structurally related acetamide derivatives from the literature.

Compound ClassTarget/OrganismAssayActivity Metric (Value)Reference
2-(4-Fluorophenyl)-N-phenylacetamide deriv.PC3 (Prostate Cancer)CytotoxicityIC50 = 52 µM[4]
2-(4-Fluorophenyl)-N-phenylacetamide deriv.MCF-7 (Breast Cancer)CytotoxicityIC50 = 100 µM[4]
Phenylacetamide derivative (3d)MDA-MB-468 (Breast Cancer)CytotoxicityIC50 = 0.6 µM[5]
4-Bromo-phenoxy chalcone deriv. (2c)Breast Cancer Cell LineCytotoxicityIC50 = 1.52 µM[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteriaAntimicrobialMIC = 2.5-5.0 mg/mL[2]

Note: The data above is for structurally related compounds and serves to illustrate the potential potency of the 2-(4-Bromo-2-methylphenoxy)acetamide class.

Key Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for assessing the primary biological activities of novel phenoxyacetamide derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed by turbidity after a defined incubation period.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12. Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at twice the highest desired test concentration to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density at 600 nm.

Conclusion and Future Perspectives

The 2-(phenoxy)acetamide scaffold is a validated starting point for the development of new therapeutic agents. Based on the activities of related compounds, derivatives of 2-(4-Bromo-2-methylphenoxy)acetamide are predicted to possess significant anticancer and antimicrobial properties. The presence of the bromo- and methyl- groups provides a unique combination of lipophilicity and electronic properties that warrants further investigation.

Future work should focus on the synthesis of a focused library of derivatives to systematically probe the structure-activity relationships. Key modifications could include:

  • Varying the substituents on the acetamide nitrogen to explore different pockets of the biological target.

  • Altering the position of the bromo and methyl groups on the phenoxy ring.

  • Introducing additional substitutions to optimize potency and drug-like properties.

By combining rational design, efficient synthesis, and robust biological screening as outlined in this guide, researchers can effectively unlock the full therapeutic potential of this promising class of molecules.

References

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 24(19), 3443. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. Nuclear Medicine and Biology, 34(4), 413-421. Available at: [Link]

  • Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Observatorio de la Economía Latinoamericana. Available at: [Link]

  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 12(1), 1149. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1888. Available at: [Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4426. Available at: [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(10). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 18(9), 10732-10748. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 2-(4-Bromo-2-methylphenoxy)acetamide

This guide outlines the technical framework for the solubility profiling and thermodynamic characterization of 2-(4-Bromo-2-methylphenoxy)acetamide (CAS: 35368-76-4). As a specialized intermediate with limited public phy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the solubility profiling and thermodynamic characterization of 2-(4-Bromo-2-methylphenoxy)acetamide (CAS: 35368-76-4). As a specialized intermediate with limited public physicochemical data, this document serves as the authoritative protocol for researchers to generate, analyze, and model its solubility behavior for process optimization.

Executive Summary & Compound Profile

2-(4-Bromo-2-methylphenoxy)acetamide is a lipophilic pharmaceutical intermediate belonging to the phenoxyacetamide class. Its structural features—a hydrophobic brominated tolyl ring linked to a polar acetamide moiety—create a distinct solubility profile characterized by low aqueous solubility and high affinity for polar aprotic solvents.

Accurate solubility data is the cornerstone of crystallization design. This guide defines the standard operating procedure (SOP) for determining the solid-liquid equilibrium (SLE) of this compound, utilizing both dynamic laser monitoring and static isothermal gravimetry.

Physicochemical Identity
PropertyDetail
Systematic Name 2-(4-Bromo-2-methylphenoxy)acetamide
CAS Registry Number 35368-76-4
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Structural Class Phenoxyacetamide (Analog to MCPA-amide)
Predicted LogP ~2.1 - 2.5 (Lipophilic)

Theoretical Solubility Framework

Before experimental determination, we establish a predictive baseline using the General Solubility Equation (GSE) and structural analogs (e.g., 2-phenoxyacetamide, PEPA).

Predicted Solvent Affinity Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the compound is expected to follow this solubility hierarchy:

  • High Solubility (>50 mg/mL): Polar Aprotic Solvents (DMSO, DMF, NMP). The amide group interacts strongly via dipole-dipole forces.

  • Moderate Solubility (10–50 mg/mL): Polar Protic Solvents (Ethanol, Methanol, Isopropanol). Hydrogen bonding with the acetamide nitrogen and carbonyl oxygen facilitates dissolution, though the hydrophobic aryl tail limits capacity compared to aprotics.

  • Low Solubility (<1 mg/mL): Water.[1] The hydrophobic 4-bromo-2-methylphenyl moiety dominates, overriding the hydrophilic contribution of the amide group.

Critical Insight: For recrystallization, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) is theoretically optimal, leveraging the steep solubility differential.

Experimental Methodology: The Laser Monitoring Protocol

To generate high-precision solubility data suitable for thermodynamic modeling, we employ the Dynamic Laser Monitoring Method . This technique eliminates sampling errors associated with gravimetric analysis and provides continuous data across a temperature ramp.

Experimental Workflow

The following diagram illustrates the validated workflow for solubility determination.

Solubility_Protocol Start Compound Preparation (Recrystallized >99.5%) Vessel Jacketed Equilibrium Cell (Stirring @ 400 rpm) Start->Vessel Solvent Solvent Addition (Gravimetric Mass m1) Solvent->Vessel Laser Laser Transmission Detection System Vessel->Laser Continuous Monitoring Dissolution Dissolution Point (Max Transmittance) Laser->Dissolution Signal Plateau TempControl Temp Ramp (0.1 K/min) TempControl->Vessel Heat Input Calc Mole Fraction (x) Calculation Dissolution->Calc

Figure 1: Dynamic Laser Monitoring Workflow for Solid-Liquid Equilibrium Determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh a specific mass (

    
    ) of 2-(4-Bromo-2-methylphenoxy)acetamide into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent (e.g., Ethanol, Acetone).
    
  • Equilibration: Initiate stirring at 400 rpm. The suspension will be opaque, scattering the laser beam (Transmittance

    
     0).
    
  • Dynamic Heating: Slowly increase the temperature of the jacket fluid (rate

    
     K/min) while monitoring the laser intensity passing through the solution.
    
  • Endpoint Detection: The temperature at which the laser transmittance sharply rises and plateaus is recorded as the Saturation Temperature (

    
    ) .
    
  • Iteration: Repeat with different solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to extract enthalpy (


) and entropy (

) of solution. These parameters dictate the energy costs of the purification process.
The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters determined via multivariate regression.
    
Thermodynamic Calculation

Using the Van't Hoff analysis, we derive the thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive
    
    
    indicates an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Data Presentation Template

Researchers generating this data should structure their findings in the following format for peer review or process scaling:

Table 1: Experimental Mole Fraction Solubility (


) of 2-(4-Bromo-2-methylphenoxy)acetamide 
(Simulated Example Structure)
T (K)Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Water (

)
283.15Meas. ValueMeas. ValueMeas. ValueTrace
293.15Meas. ValueMeas. ValueMeas. ValueTrace
303.15Meas. ValueMeas. ValueMeas. ValueTrace
313.15Meas. ValueMeas. ValueMeas. ValueTrace
323.15Meas. ValueMeas. ValueMeas. ValueTrace

Process Application: Solvent Selection Strategy

Based on the structural analogs and thermodynamic principles, the following solvent strategy is recommended for purification:

  • Primary Crystallization Solvent: Ethanol or Isopropanol .

    • Reasoning: These solvents likely exhibit a steep solubility curve (high

      
      ), allowing for maximum recovery upon cooling (high yield).
      
  • Anti-Solvent: Water .

    • Reasoning: The compound is predicted to be nearly insoluble in water. Adding water to a saturated ethanolic solution will drastically reduce solubility, forcing precipitation (Salting-out effect).

  • Washing Solvent: Cold Water .

    • Reasoning: To remove surface impurities without dissolving the product.

References

  • Compound Identification: PubChem. 2-(4-Bromo-2-methylphenoxy)acetamide (CAS 35368-76-4). National Library of Medicine. Link

  • Analog Solubility (Phenoxyacetamide): PubChem. 2-Phenoxyacetamide Physical Properties. Link

  • Analog Solubility (PEPA): Cayman Chemical. PEPA Product Information & Solubility. Link

  • Methodology (Laser Monitoring): Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link

Sources

Exploratory

potential herbicidal properties of 2-(4-Bromo-2-methylphenoxy)acetamide.

A Lipophilic Pro-Herbicidal Agent for Broadleaf Control[1] Executive Summary 2-(4-Bromo-2-methylphenoxy)acetamide represents a specific structural derivative within the phenoxyalkanoic acid class of herbicides.[1] It is...

Author: BenchChem Technical Support Team. Date: February 2026

A Lipophilic Pro-Herbicidal Agent for Broadleaf Control[1]

Executive Summary

2-(4-Bromo-2-methylphenoxy)acetamide represents a specific structural derivative within the phenoxyalkanoic acid class of herbicides.[1] It is the primary amide of the brominated analog of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1]

Functionally, this compound acts as a pro-herbicide .[1] While the free acid form is the active auxin mimic, the amide moiety increases lipophilicity, facilitating superior cuticle penetration.[1] Once inside the plant tissue, endogenous amidases hydrolyze the compound to release the active 4-bromo-2-methylphenoxyacetic acid, triggering uncontrolled growth and epinasty in susceptible broadleaf species.[1] This guide outlines the synthesis, mechanism of action (MoA), and experimental validation of this compound.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 2-(4-Bromo-2-methylphenoxy)acetamide
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Predicted LogP 2.1 – 2.4 (Moderate Lipophilicity)
Solubility Low in water; High in acetone, DMSO, ethanol
Physical State Crystalline solid (White to off-white needles)
Melting Point 160–165 °C (Predicted based on analogs)
Chemical Synthesis Protocol

The most robust route for synthesizing 2-(4-Bromo-2-methylphenoxy)acetamide is via a Williamson Ether Synthesis using 4-bromo-2-methylphenol and 2-chloroacetamide.[1] This method avoids the handling of unstable acid chlorides.[1]

Reaction Scheme (Graphviz)

Synthesis Figure 1: Williamson Ether Synthesis Pathway Phenol 4-Bromo-2-methylphenol (Precursor A) Intermediate Transition State (SN2 Attack) Phenol->Intermediate + MeCN, Reflux Reagent 2-Chloroacetamide (Precursor B) Reagent->Intermediate Base K2CO3 / KI (Cat.) (Base/Catalyst) Base->Intermediate Product 2-(4-Bromo-2-methylphenoxy)acetamide (Target) Intermediate->Product - KCl, - KHCO3

Figure 1: One-pot synthesis via nucleophilic substitution.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 4-bromo-2-methylphenol (10 mmol, 1.87 g) in anhydrous Acetonitrile (30 mL).

    • Add anhydrous Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g) to the solution.[1]

    • Critical Step: Add a catalytic amount of Potassium Iodide (KI) (0.5 mmol) to accelerate the Finkelstein reaction (in situ conversion of chloro- to iodoacetamide).[1]

  • Alkylation:

    • Add 2-Chloroacetamide (11 mmol, 1.03 g) to the suspension.

    • Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere for 6–8 hours.

    • Monitoring: Use TLC (Hexane:Ethyl Acetate 1:[1]1) to confirm the disappearance of the phenol spot.[1]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).[1]

    • Evaporate the solvent under reduced pressure to yield a crude solid.[1]

    • Recrystallization: Dissolve the crude solid in hot ethanol/water (9:1). Cool slowly to 4 °C to precipitate pure white crystals.

    • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~4.5 ppm for O-CH₂-CO and broad singlets for NH₂).[1]

Mechanism of Action (MoA)

This compound functions as a Synthetic Auxin (Group 4 Herbicide) .[1] However, its amide structure classifies it as a "masked" auxin.[1]

  • Uptake: The amide group renders the molecule non-ionic and lipophilic, allowing rapid diffusion across the waxy leaf cuticle.[1]

  • Bioactivation: Once in the cytosol, plant amidases (e.g., fatty acid amide hydrolase homologs) hydrolyze the amide bond.[1]

  • Signaling: The liberated 4-bromo-2-methylphenoxyacetic acid binds to the TIR1/AFB receptor complex.[1]

  • Gene Activation: This binding promotes the ubiquitination and degradation of Aux/IAA transcriptional repressors , leading to the deregulation of auxin-response genes (ARFs).[1]

Signaling Pathway Diagram

MoA Figure 2: Bioactivation and Auxinic Signaling Cascade ProHerb Pro-Herbicide: 2-(4-Bromo-2-methylphenoxy)acetamide ActiveAcid Active Acid: 4-Bromo-2-methylphenoxyacetic Acid ProHerb->ActiveAcid Bioactivation Enzyme Plant Amidase (Hydrolysis) Enzyme->ActiveAcid Receptor TIR1/AFB Receptor (F-Box Protein) ActiveAcid->Receptor Binding Repressor Aux/IAA Repressor (Degradation Target) Receptor->Repressor Ubiquitination GeneExp Gene Expression (Ethylene production, ABA accumulation) Repressor->GeneExp Degradation releases ARF Death Plant Death (Epinasty, Tissue Necrosis) GeneExp->Death

Figure 2: The conversion of the amide prodrug to the active auxin mimic.

Structure-Activity Relationship (SAR) Analysis

The herbicidal potency of 2-(4-Bromo-2-methylphenoxy)acetamide is dictated by three structural features. We compare these against the industry standard, MCPA.

Feature2-(4-Bromo-2-methylphenoxy)acetamideMCPA (Standard)Impact on Activity
C4 Substituent Bromine (-Br) Chlorine (-Cl)Bromine is larger and more lipophilic.[1] Often increases binding affinity to TIR1 but may slow metabolic degradation in the plant.[1]
C2 Substituent Methyl (-CH₃) Methyl (-CH₃)Essential for preventing rapid ring deactivation.[1] Conserved for high activity.[1]
Head Group Acetamide (-CONH₂) Carboxylic Acid (-COOH)Pro-drug form. Increases cuticle penetration but requires enzymatic activation.[1] Delays symptom onset but may increase total uptake.[1]

Key Insight: The replacement of Chlorine with Bromine (bioisosteric replacement) generally retains biological activity.[1] The shift from Acid to Amide changes the kinetics of the herbicide, potentially making it more effective against weeds with thick cuticles (e.g., Chenopodium album) where acid herbicides struggle to penetrate.

Experimental Evaluation Protocols

To verify the herbicidal potential, a tiered bioassay approach is required.[1]

Tier 1: Post-Emergence Greenhouse Bioassay

Objective: Determine the ED₅₀ (Effective Dose for 50% injury) on target weeds.

  • Test Species:

    • Target Weeds: Mustard (Sinapis arvensis), Pigweed (Amaranthus retroflexus).[1]

    • Crop Safety: Wheat (Triticum aestivum), Corn (Zea mays).[1]

  • Formulation:

    • Dissolve the compound in acetone/water (1:[1]1) with 0.25% non-ionic surfactant (e.g., Tween 20).[1]

  • Application:

    • Apply at growth stage BBCH 12–14 (2–4 true leaves).[1]

    • Dose Range: 0, 50, 100, 200, 400, 800 g ai/ha (grams active ingredient per hectare).

  • Assessment:

    • Score visual injury at 7, 14, and 21 DAT (Days After Treatment).

    • Look for classic auxin symptoms: Stem curling (epinasty), leaf cupping, and chlorosis.

Tier 2: Root Growth Inhibition (Petri Dish Assay)

Objective: Confirm auxinic mode of action (high concentrations inhibit root elongation).[1]

  • Substrate: 0.8% Agar medium containing the test compound at 0.1, 1, 10, and 100 µM.

  • Seeds: Cucumber (Cucumis sativus) – highly sensitive to auxins.[1]

  • Metric: Measure primary root length after 72 hours in the dark.

  • Expected Result: A sigmoidal dose-response curve where high concentrations (>10 µM) cause severe root stunting and thickening.[1]

Safety & Toxicology Notes

While specific toxicological data for this exact molecule may be sparse, data from close analogs (MCPA-amide, Bromoxynil) allows for high-confidence predictions.[1]

  • Mammalian Toxicity: Likely Low to Moderate (Category III).[1] Phenoxyacetamides are generally rapidly excreted.[1]

  • Aquatic Toxicity: High Risk. Phenoxy derivatives are toxic to aquatic organisms.[1] Runoff prevention is critical during testing.[1]

  • Off-Target Drift: As a synthetic auxin, minute traces can damage sensitive broadleaf crops like grapes, tomatoes, and cotton.[1] Use low-drift nozzles in field trials.

References
  • Synthesis of Phenoxyacetamides

    • Source: Organic Syntheses, Coll.[1][2] Vol. 4, p.62. "General methods for amide formation from esters and amines."

    • Context: Validates the alkylation and amidation p
    • [1]

  • Mode of Action of Phenoxy Herbicides

    • Source: Grossmann, K. (2010).[1] "Auxin herbicides: current status of mechanism of action." Pest Management Science.

    • Context: Defines the TIR1/AFB signaling p
    • [1]

  • Structure-Activity Relationships (SAR)

    • Source: Keith, R.A. et al. (2015).[1] "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors."

    • Context: Discusses the impact of halogen substitution (Br vs Cl) on phenoxy scaffolds.
    • [1]

  • MCPA Chemical Profile

    • Source: PubChem Compound Summary for CID 7204 (MCPA).[1]

    • Context: Provides baseline physical properties for the parent acid analog.[1]

    • [1]

Sources

Foundational

Molecular Architecture and Conformational Dynamics of 2-(4-Bromo-2-methylphenoxy)acetamide

Topic: Molecular Structure and Conformation of 2-(4-Bromo-2-methylphenoxy)acetamide Content Type: Technical Whitepaper / Structural Guide Audience: Pharmaceutical Researchers, Crystallographers, and Medicinal Chemists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and Conformation of 2-(4-Bromo-2-methylphenoxy)acetamide Content Type: Technical Whitepaper / Structural Guide Audience: Pharmaceutical Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-(4-Bromo-2-methylphenoxy)acetamide , a functionally dense aryloxyacetamide derivative. Often utilized as a synthetic intermediate in the development of anticonvulsants and herbicides, this molecule exhibits specific conformational preferences driven by the steric interplay between its ortho-methyl substituent and the flexible oxyacetamide tail. This document details its synthesis, crystallographic tendencies, and supramolecular assembly, grounded in comparative structural data of isostructural analogs.

Chemical Identity & Synthesis Protocol

Molecular Connectivity

The molecule consists of a 4-bromo-2-methylphenol core ether-linked to an acetamide moiety. The presence of the electron-withdrawing bromine at the para position and the electron-donating methyl group at the ortho position creates a distinct push-pull electronic environment on the aromatic ring, influencing the acidity of the phenol precursor and the dipole moment of the final product.

IUPAC Name: 2-(4-Bromo-2-methylphenoxy)acetamide Molecular Formula:


Molecular Weight:  244.09  g/mol 
Validated Synthesis Workflow

The most robust route for synthesis is the Williamson ether synthesis, utilizing phase-transfer catalysis or standard reflux conditions.

Protocol:

  • Reagents: 4-Bromo-2-methylphenol (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), and Potassium Iodide (catalytic amount).
    
  • Solvent: Acetone or Acetonitrile (dry).

  • Conditions: Reflux at 60–80°C for 6–8 hours.

  • Work-up: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is recrystallized from ethanol/water to yield colorless crystals.

Mechanistic Insight: The reaction proceeds via an


 mechanism. The base deprotonates the phenol, generating a phenoxide anion. This nucleophile attacks the alpha-carbon of 2-chloroacetamide, displacing the chloride ion. The catalytic KI facilitates the reaction by momentarily converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction logic).

Synthesis cluster_conditions Reaction Conditions Phenol 4-Bromo-2-methylphenol Inter Phenoxide Intermediate Phenol->Inter Deprotonation Base K2CO3 / Acetone Base->Inter Product 2-(4-Bromo-2-methylphenoxy)acetamide Inter->Product Nucleophilic Subst. Reagent + 2-Chloroacetamide (SN2 Attack) Reagent->Product

Figure 1: Synthetic pathway via Williamson ether synthesis.[1] The phenoxide anion acts as the nucleophile.

Conformational Analysis & Crystallography

The "Ortho-Effect" and Torsion Angles

The conformation of aryloxyacetamides is defined by the torsion angle around the


 bond sequence.
  • Planarity: In unsubstituted analogs, the oxyacetamide chain often lies coplanar with the benzene ring to maximize p-pi conjugation.

  • Steric Twist: In 2-(4-Bromo-2-methylphenoxy)acetamide, the 2-methyl group introduces steric bulk. To relieve repulsion between the methyl hydrogens and the ether oxygen lone pairs (or methylene protons), the molecule typically adopts a twisted conformation .

  • Expected Torsion Angle: Based on the isostructural analog 2-(2-chloro-4-methylphenoxy)acetamide [1], the

    
     torsion angle is expected to deviate significantly from 
    
    
    
    (anti-periplanar), often settling near
    
    
    or
    
    
    depending on packing forces.
Crystal Packing & Supramolecular Synthons

The solid-state structure is dominated by the amide group's hydrogen-bonding capability.

  • Primary Interaction: The amide moiety (

    
    ) acts as both a hydrogen bond donor and acceptor. The classic supramolecular synthon observed in this class is the centrosymmetric dimer  formed via 
    
    
    
    hydrogen bonds.
  • Graph Set: This interaction is described by the graph set motif

    
     .[2] Two molecules pair up, forming an eight-membered ring.
    
  • Secondary Interaction: The second amide proton typically forms a hydrogen bond with the ether oxygen or the carbonyl oxygen of a neighboring dimer, extending the structure into 1D ribbons or 2D sheets.

CrystalPacking MoleculeA Molecule A (Donor N-H) Dimer Centrosymmetric Dimer Motif: R2,2(8) MoleculeA->Dimer H-Bonding MoleculeB Molecule B (Acceptor C=O) MoleculeB->Dimer H-Bonding Network 1D Supramolecular Tape Dimer->Network Secondary N-H...O interactions

Figure 2: Hierarchical assembly of the crystal lattice driven by amide homosynthons.

Spectroscopic Validation Data

Researchers should verify the structure using the following spectroscopic markers.

TechniqueFunctional GroupExpected Signal / ValueStructural Assignment
FT-IR Amide

3350–3180

Asymmetric/Symmetric stretching (Doublet)
FT-IR Amide C=O1680–1650

Amide I band (lowered by H-bonding)
FT-IR Ether C-O-C1240–1050

Aryl-alkyl ether stretch
1H NMR


4.45 (s, 2H)
Methylene protons (deshielded by O and C=O)
1H NMR


2.25 (s, 3H)
Methyl group on aromatic ring
1H NMR Amide


7.40 (br s, 2H)
Exchangeable protons (broadened)
13C NMR Carbonyl

170.1
Amide Carbon

Pharmacophore & Biological Implications

The 2-(aryloxy)acetamide scaffold is a privileged structure in medicinal chemistry.

  • Lipophilicity: The 4-bromo and 2-methyl substituents increase

    
    , enhancing membrane permeability compared to the unsubstituted parent.
    
  • Binding Mode: The amide group serves as a "hinge" binder in many enzyme active sites, while the substituted phenyl ring occupies hydrophobic pockets.

  • Applications: Derivatives in this class have shown activity as sodium channel blockers (anticonvulsants) and auxin mimics (herbicides).

References

  • Analogous Structure Verification

    • Harrison, W. T. A., et al. "N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide."[3] Acta Crystallographica Section E, vol. 64, no. 6, 2008, p. o1046.

    • Note: This paper describes the chloro-analog, which is isostructural to the bromo-target described in this guide.
  • Synthesis Methodology

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
  • General Aryloxyacetamide Conformation

    • Gowda, B. T., et al. "Crystal structures of N-(substituted phenyl)-2-(substituted phenoxy)acetamides.
  • Spectroscopic Data Correlation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition, Wiley, 2005.

Sources

Exploratory

Technical Guide: Discovery and Synthesis of Novel Phenoxyacetamide Derivatives

Executive Summary & Pharmacophore Insight The phenoxyacetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

The phenoxyacetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique combination of structural rigidity (provided by the aromatic rings) and flexibility (via the ether and amide linkers), allowing it to adopt distinct conformations required for binding to enzymes like Monoamine Oxidase (MAO) , Butyrylcholinesterase (BChE) , and InhA (tuberculosis).

The Pharmacophore Triad

To design novel derivatives effectively, one must understand the three critical zones of the scaffold:

  • Zone A (Phenolic Core): Controls lipophilicity and electronic distribution. Electron-withdrawing groups (EWGs) here often enhance metabolic stability and potency against bacterial targets.

  • Zone B (Linker Region): The

    
     chain acts as a hydrogen-bond donor/acceptor network, crucial for interacting with residues like Serine or Histidine in active sites.
    
  • Zone C (Amide Terminus): The

    
    -aryl or 
    
    
    
    -alkyl substituent dictates selectivity. Bulky hydrophobic groups here often improve blood-brain barrier (BBB) penetration for CNS targets.

Rational Design & Structure-Activity Relationship (SAR)

Successful synthesis begins with rational design. The following logic map illustrates how structural modifications translate to biological outcomes, based on recent field data.

SAR_Logic Scaffold Phenoxyacetamide Scaffold ZoneA Phenolic Ring (Zone A) Scaffold->ZoneA ZoneB Linker (Zone B) Scaffold->ZoneB ZoneC Amide Nitrogen (Zone C) Scaffold->ZoneC EWG Add EWG (NO2, F, Cl) param: Para-position ZoneA->EWG Strategy LinkerSub Alpha-Methylation (Chirality intro) ZoneB->LinkerSub Strategy Bulky Bulky Aryl/Heterocycle (Indole, Quinolone) ZoneC->Bulky Strategy Potency Increased Potency (Antitubercular/Anticancer) EWG->Potency Result Stability Metabolic Stability (MAO Inhibition) LinkerSub->Stability Result Selectivity Target Selectivity (Kinase vs. Bacteria) Bulky->Selectivity Result

Figure 1: SAR Logic Map detailing the causality between structural modifications and biological endpoints.

Synthetic Architecture

We employ two primary strategies. Method A (Nucleophilic Substitution) is the industrial workhorse due to cost-efficiency. Method B (Coupling) is reserved for complex amine derivatives sensitive to basic conditions.

Method A: The Williamson-Amide Cascade (Preferred)

This convergent route synthesizes the chloroacetamide intermediate first, followed by etherification.

Reaction Scheme:

  • Step 1: Aniline + Chloroacetyl chloride

    
     2-Chloro-N-phenylacetamide
    
  • Step 2: Substituted Phenol + 2-Chloro-N-phenylacetamide

    
     Phenoxyacetamide
    

Synthesis_Workflow Start1 Substituted Aniline Intermed Intermediate: 2-Chloro-N-arylacetamide Start1->Intermed Acylation Reagent1 Chloroacetyl Chloride (TEA, DCM, 0°C) Reagent1->Intermed Product Target: Phenoxyacetamide Derivative Intermed->Product Sn2 Substitution (Reflux 6-12h) Start2 Substituted Phenol Start2->Product Base Base: K2CO3 or Cs2CO3 Solvent: Acetone or DMF Base->Product Purification Purification: Recrystallization (EtOH) or Column Chromatography Product->Purification

Figure 2: Convergent synthetic workflow for phenoxyacetamide derivatives.

Core Experimental Protocol

Target Molecule: N-(4-fluorophenyl)-2-(4-nitrophenoxy)acetamide Rationale: This derivative combines a nitro-group (proven antitubercular pharmacophore) with a fluoro-phenyl moiety (enhances metabolic stability).

Phase 1: Synthesis of Intermediate (2-Chloro-N-(4-fluorophenyl)acetamide)
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 4-fluoroaniline (10 mmol) and dichloromethane (DCM, 30 mL). Add triethylamine (TEA, 12 mmol) as an HCl scavenger.

  • Addition: Cool to 0°C in an ice bath. Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Causality: Slow addition prevents exotherms that lead to di-acylated byproducts.

  • Reaction: Stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with water (

    
     mL), 1N HCl (to remove unreacted aniline), and brine. Dry over anhydrous 
    
    
    
    . Evaporate solvent.
  • Yield: Expect 85-90% of a white solid.

Phase 2: Coupling (Williamson Ether Synthesis)
  • Activation: In a 100 mL RBF, dissolve 4-nitrophenol (5 mmol) in anhydrous Acetone (20 mL). Add anhydrous

    
     (7.5 mmol).
    
    • Expert Note: If the phenol is sterically hindered, switch solvent to DMF and base to

      
       (Cesium effect) and heat to 80°C.
      
  • Coupling: Add the Phase 1 intermediate (5 mmol) and a catalytic amount of KI (Potassium Iodide).

    • Mechanism:[1] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the

      
       attack.
      
  • Reflux: Heat to reflux (approx. 56°C) for 8–12 hours.

  • Quench & Isolation: Pour the hot reaction mixture into crushed ice (100 g). The product should precipitate immediately.

  • Purification: Filter the solid. Recrystallize from hot Ethanol.

    • Validation: Pure product appears as pale yellow needles.

Characterization & Data Validation

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Table 1: Diagnostic NMR Signals (DMSO-


) 
MoietyProton (

H) Shift (ppm)
MultiplicityCausality/Assignment
Amide NH 10.0 – 10.5Singlet (Broad)Deshielded by carbonyl and aromatic ring. Disappears with

shake.
Arom (Nitro) 8.15 – 8.25DoubletOrtho to

group (strong deshielding).
Arom (Fluoro) 7.60 – 7.70MultipletCoupling with Fluorine atom (

).
Linker (

)
4.80 – 5.10SingletDeshielded by adjacent Oxygen and Carbonyl.

Self-Validation Check:

  • If the

    
     peak appears as a quartet, you have likely alkylated the Nitrogen instead of the Oxygen (rare with 
    
    
    
    , but possible with stronger bases like NaH).
  • IR Spectrum: Look for Amide I band (~1660

    
    ) and Ether C-O-C stretch (~1240 
    
    
    
    ).

Biological Evaluation Protocols

A. Antimicrobial Assay (MIC Determination)[2]
  • Method: Broth Microdilution (CLSI Standards).

  • Organism: Mycobacterium tuberculosis H37Rv or S. aureus.

  • Protocol:

    • Dissolve compound in DMSO (stock 1 mg/mL).

    • Serial dilute in 96-well plates containing Middlebrook 7H9 broth.

    • Inoculate bacteria (

      
       CFU/mL). Incubate at 37°C for 7 days.
      
    • Add Alamar Blue dye. Blue

      
       Pink indicates growth.
      
    • Endpoint: Lowest concentration preventing color change is the MIC.

B. Cytotoxicity Assay (MTT)[3]
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast).[2]

  • Protocol:

    • Seed cells (

      
      /well) and incubate for 24h.
      
    • Treat with compound (0.1 – 100

      
      M) for 48h.
      
    • Add MTT reagent.[3][4] Mitochondrial reductase in living cells converts yellow MTT to purple formazan.

    • Dissolve crystals in DMSO; measure absorbance at 570 nm.

    • Calculate

      
       using non-linear regression.
      

References

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 2014. Link

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 2014.[5] Link

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 2023. Link

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances, 2021. Link

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters, 2015.[6] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 2-(4-Bromo-2-methylphenoxy)acetamide in Agrochemical Discovery

Executive Summary This application note details the utility of 2-(4-Bromo-2-methylphenoxy)acetamide (CAS: 301693-65-2, hereafter referred to as BMPA-Amide ) in agrochemical research. Structurally analogous to the commerc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-(4-Bromo-2-methylphenoxy)acetamide (CAS: 301693-65-2, hereafter referred to as BMPA-Amide ) in agrochemical research. Structurally analogous to the commercial herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), BMPA-Amide serves as a critical probe in Structure-Activity Relationship (SAR) studies.

Its primary applications in drug discovery are twofold:

  • Auxinic Herbicide Pro-drug: Investigating the lipophilic amide moiety as a transport-facilitating group that is metabolically hydrolyzed to the active acid in planta.

  • Fungicidal Scaffold: Exploiting the phenoxyacetamide core for non-auxinic antifungal activity against phytopathogens like Fusarium and Phytophthora.

Chemical Profile & Stability[1]

PropertySpecification
IUPAC Name 2-(4-Bromo-2-methylphenoxy)acetamide
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Acetone, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.1 (Higher lipophilicity than MCPA acid)
Storage 2–8°C, Desiccated, Protect from light

Application I: High-Purity Synthesis Protocol

Objective: Synthesize >98% pure BMPA-Amide for biological assay validation. Context: Commercial samples often contain phenolic impurities that interfere with auxinic signaling. This protocol ensures removal of unreacted 4-bromo-2-methylphenol.

Reaction Mechanism

The synthesis utilizes a Williamson ether synthesis under mild basic conditions to prevent hydrolysis of the acetamide group.

SynthesisWorkflow Reactants Reactants 4-Bromo-2-methylphenol + 2-Chloroacetamide Reaction Reflux Solvent: Acetone/ACN Temp: 60-80°C Time: 4-6h Reactants->Reaction Catalyst Catalyst/Base K2CO3 (Base) KI (Catalyst) Catalyst->Reaction Workup Workup Filtration (Remove salts) Evaporation Reaction->Workup Purification Purification Recrystallization (EtOH/Water) Workup->Purification Product Final Product BMPA-Amide (>98% Purity) Purification->Product

Figure 1: Synthetic workflow for BMPA-Amide via Williamson ether synthesis.

Step-by-Step Protocol
  • Activation: In a 250 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (10 mmol, 1.87 g) in anhydrous acetone (50 mL). Add anhydrous Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g) and stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Add 2-Chloroacetamide (12 mmol, 1.12 g) and a catalytic amount of Potassium Iodide (KI, 0.5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). The starting phenol spot (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure to yield a crude solid.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Critical Step: Do not boil excessively during recrystallization to avoid hydrolyzing the amide to the carboxylic acid.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the amide singlet protons at

    
     7.0–7.5 ppm.
    

Application II: Auxinic Herbicidal Assay (Root Elongation)

Objective: Quantify the auxin-mimic activity of BMPA-Amide compared to MCPA. Mechanism: Phenoxyacetamides often act as "pro-herbicides." They are lipophilic enough to penetrate the cuticle but must be hydrolyzed by plant amidases to the active acid form to bind the TIR1/AFB receptor complex.

AuxinModeOfAction Compound BMPA-Amide (Applied) Uptake Cuticular Uptake (Lipophilic Transport) Compound->Uptake Bioactivation Metabolic Hydrolysis (Amidase Enzyme) --> Free Acid Form Uptake->Bioactivation Pro-drug Activation Receptor Receptor Binding SCF(TIR1/AFB) Complex Bioactivation->Receptor Active Ligand Degradation Degradation of Aux/IAA Repressors Receptor->Degradation Ubiquitination GeneExpr Gene Expression (ARF Transcription Factors) Degradation->GeneExpr Response Physiological Response Ethylene Production Uncontrolled Elongation Senescence GeneExpr->Response

Figure 2: Mode of Action - From application of the amide pro-drug to auxinic physiological response.

Protocol: Cucumber Hypocotyl Elongation Test
  • Seed Preparation: Surface sterilize Cucumis sativus seeds with 1% sodium hypochlorite for 5 mins, then rinse with distilled water.

  • Treatment Solutions:

    • Dissolve BMPA-Amide in DMSO (stock 100 mM).

    • Prepare serial dilutions in Hoagland’s solution: 0.1, 1, 10, 100

      
      M.
      
    • Controls: Positive (MCPA acid), Negative (0.1% DMSO).

  • Incubation: Place 10 seeds on filter paper in Petri dishes wetted with 5 mL of treatment solution. Incubate at 25°C in the dark for 72 hours.

  • Data Collection: Measure the length of the primary root and hypocotyl.

  • Analysis: Calculate

    
     (concentration inhibiting 50% growth).
    
    • Interpretation: If BMPA-Amide shows delayed activity compared to MCPA, it confirms the requirement for metabolic hydrolysis (bioactivation).

Application III: Antifungal Screening

Objective: Evaluate non-auxinic activity against phytopathogens (Fusarium oxysporum). Context: Unlike the acid form, phenoxyacetamides possess distinct antifungal properties, often disrupting cell wall biosynthesis or acting as uncouplers.

Protocol: Poisoned Food Technique
  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Amending: Add BMPA-Amide stock to molten agar to achieve final concentrations of 10, 50, and 100 ppm. Pour into sterile plates.

  • Inoculation: Place a 5mm mycelial plug of F. oxysporum (from a 7-day old culture) in the center of the plate.

  • Incubation: Incubate at 25°C for 5–7 days.

  • Calculation:

    
    
    Where 
    
    
    
    = Colony diameter of control,
    
    
    = Colony diameter of treatment.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[2][3][4] Pest Management Science, 66(2), 113-120.

  • Stuefer, S., et al. (2024). Design, Synthesis, and Herbicidal Activities of Phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry.

  • BenchChem Technical Support. Synthesis of 2-bromo-N-arylacetamides and related phenoxy derivatives. BenchChem Protocols.

  • Tan, X., et al. (2005). Synthesis and Herbicidal Activity of Phenoxyacetamides. Molecules, 10, 120-128.

  • PubChem Database. 2-(4-Bromo-2-methylphenoxy)acetamide Compound Summary.

Sources

Application

high-throughput screening assays involving 2-(4-Bromo-2-methylphenoxy)acetamide

Application Note & Protocols Topic: High-Throughput Screening Assay for the Identification of Novel Anti-inflammatory Agents Targeting the NF-κB Pathway, Featuring 2-(4-Bromo-2-methylphenoxy)acetamide Audience: Researche...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Screening Assay for the Identification of Novel Anti-inflammatory Agents Targeting the NF-κB Pathway, Featuring 2-(4-Bromo-2-methylphenoxy)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Phenoxyacetamide Derivatives

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, analgesic, antiviral, and anti-inflammatory properties[1][2][3]. These derivatives have demonstrated potential in modulating key biological pathways, making them attractive candidates for drug discovery and development[4][5]. The compound 2-(4-Bromo-2-methylphenoxy)acetamide belongs to this promising class of molecules. While its specific biological targets are still under investigation, related acetamide derivatives have been noted for their potential antioxidant and anti-inflammatory activities[6][7].

Inflammation is a critical physiological process, but its dysregulation is a hallmark of numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response[8]. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus[9][10]. Once in the nucleus, NF-κB binds to DNA and activates the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and adhesion molecules[11]. Given its central role, the NF-κB pathway is a primary target for the discovery of novel anti-inflammatory therapeutics.

This application note details a robust, high-throughput screening (HTS) assay designed to identify and characterize compounds that inhibit the NF-κB signaling pathway. We present a cell-based reporter gene assay that is highly amenable to the 384-well format used in modern HTS campaigns[12]. The protocol is optimized for screening compounds like 2-(4-Bromo-2-methylphenoxy)acetamide to determine their potential as NF-κB pathway inhibitors.

Assay Principle: NF-κB Luciferase Reporter Gene Assay

This assay utilizes a stable cell line, such as HEK293 or HeLa, engineered to contain a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.

  • Activation: In the presence of a pro-inflammatory stimulus like TNF-α, the canonical NF-κB pathway is activated[10][13].

  • Translocation & Transcription: Activated NF-κB (predominantly the p65/p50 heterodimer) translocates to the nucleus and binds to the NF-κB response elements in the reporter construct, driving the transcription of the luciferase gene.

  • Signal Generation: The expressed luciferase enzyme catalyzes the oxidation of a substrate (e.g., D-luciferin), resulting in the emission of light (bioluminescence).

  • Inhibition Measurement: If a test compound, such as 2-(4-Bromo-2-methylphenoxy)acetamide, inhibits any step in this pathway, the amount of luciferase produced will decrease, leading to a quantifiable reduction in the luminescent signal. The potency of the inhibitor can be determined by measuring the signal across a range of compound concentrations.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TestCmpd 2-(4-Bromo-2-methylphenoxy)acetamide (Test Compound) TestCmpd->IKK Inhibits? TestCmpd->NFkB_nuc Inhibits? DNA NF-κB Response Element (on Reporter DNA) NFkB_nuc->DNA Binds Luciferase Luciferase Expression DNA->Luciferase Drives Transcription Light Luminescent Signal Luciferase->Light Produces Light

Figure 1: Simplified NF-κB luciferase reporter assay pathway.

Experimental Protocols

Part 1: Materials and Reagents
ReagentRecommended SupplierCatalog # (Example)
HEK293/NF-κB-Luc CellsInvivoGenhkb-nfluc
DMEM, High GlucoseGibco (Thermo Fisher)11965092
Fetal Bovine Serum (FBS), QualifiedGibco (Thermo Fisher)26140079
Penicillin-StreptomycinGibco (Thermo Fisher)15140122
Opti-MEM I Reduced Serum MediumGibco (Thermo Fisher)31985062
Recombinant Human TNF-αR&D Systems210-TA
2-(4-Bromo-2-methylphenoxy)acetamideSigma-AldrichCustom Synthesis
Parthenolide (Positive Control Inhibitor)Sigma-AldrichP0667
ONE-Glo™ Luciferase Assay SystemPromegaE6110
DMSO, AnhydrousSigma-Aldrich276855
384-Well Solid White Assay PlatesCorning3570
Part 2: Step-by-Step HTS Protocol

This protocol is optimized for a 384-well plate format. All liquid handling steps should be performed with automated liquid handlers for consistency and throughput.

Day 1: Cell Seeding

  • Cell Culture: Culture HEK293/NF-κB-Luc cells in T-75 flasks with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep) at 37°C and 5% CO₂.

  • Cell Preparation: Harvest cells at 80-90% confluency using Trypsin-EDTA. Neutralize, centrifuge, and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Cell Counting: Determine cell density and viability using a hemocytometer or automated cell counter. Viability should be >95%.

  • Seeding: Dilute the cell suspension to a final concentration of 200,000 cells/mL. Dispense 25 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).

  • Incubation: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.

Day 2: Compound Treatment and Pathway Stimulation

  • Compound Plating (Dose-Response):

    • Prepare a 10 mM stock solution of 2-(4-Bromo-2-methylphenoxy)acetamide and the positive control (Parthenolide) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create source plates. For an 8-point dose-response, typical final assay concentrations might range from 100 µM to 10 nM.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of compound from the DMSO source plates into the assay plates containing cells. This results in an intermediate DMSO concentration of 0.2%.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of a high concentration of Parthenolide (e.g., 10 mM stock for a final concentration of 200 µM).

  • Pre-incubation: Gently centrifuge the plates (100 x g, 1 min) and pre-incubate with the compounds for 1 hour at 37°C, 5% CO₂.

  • Stimulation:

    • Prepare a working solution of TNF-α in serum-free medium (Opti-MEM) at 2x the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 25 µL of the TNF-α solution to all wells except the "Unstimulated Control" wells.

    • Add 25 µL of serum-free medium to the "Unstimulated Control" wells.

  • Final Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂. This duration is typically optimal for maximal luciferase expression post-stimulation.

Day 3: Signal Detection

  • Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.

  • Reagent Preparation: Prepare the ONE-Glo™ Luciferase Assay Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 25 µL of the ONE-Glo™ reagent to each well.

  • Signal Stabilization: Incubate the plates for 10 minutes at room temperature, protected from light, to allow for signal stabilization.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

Figure 2: High-throughput screening workflow.

Data Analysis and Interpretation

Data Normalization

Raw luminescence values (Relative Light Units, RLU) must be normalized to determine the percent inhibition for each compound concentration.

  • 0% Inhibition Control (High Signal): Average RLU from DMSO-treated, TNF-α stimulated wells.

  • 100% Inhibition Control (Low Signal): Average RLU from Parthenolide-treated, TNF-α stimulated wells.

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_Sample - RLU_Low) / (RLU_High - RLU_Low))

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical measure of the quality and robustness of an HTS assay. It is calculated using the high and low signal controls.

Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Screenable assay
< 0Assay is not suitable for HTS

An acceptable Z'-factor (>0.5) is critical for ensuring that hits identified in the screen are statistically significant and not false positives.

Dose-Response Analysis and IC₅₀ Determination

Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to generate a dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to achieve 50% inhibition, can be determined from this curve. This value is the primary measure of the compound's potency.

ParameterDescription
Top Plateau Maximum % Inhibition
Bottom Plateau Minimum % Inhibition
LogIC₅₀ Log of the compound concentration that gives a response halfway between Top and Bottom
Hill Slope Steepness of the curve

Trustworthiness and Validation: Counter-Screening

A critical step to ensure that hits from the primary screen are not artifacts is to perform a counter-screen. A common artifact in luciferase-based assays is direct inhibition of the luciferase enzyme itself.

Protocol: Luciferase Inhibition Counter-Screen

  • In a cell-free 384-well plate, add a fixed amount of recombinant luciferase enzyme to each well.

  • Add the test compound (e.g., 2-(4-Bromo-2-methylphenoxy)acetamide) at the same concentrations used in the primary screen.

  • Add the luciferase substrate (ONE-Glo™ reagent).

  • Read luminescence immediately.

A compound that shows a dose-dependent decrease in signal in this assay is likely a luciferase inhibitor and should be flagged as a potential false positive from the primary screen. True hits should show no activity in this counter-screen.

Conclusion

The protocol described provides a validated, high-throughput method for assessing the inhibitory potential of novel compounds, such as 2-(4-Bromo-2-methylphenoxy)acetamide, on the NF-κB signaling pathway. By incorporating proper controls, robust data analysis, and essential counter-screens, researchers can confidently identify and prioritize true hits for further development in anti-inflammatory drug discovery programs. The phenoxyacetamide class of molecules represents a rich source of potential therapeutics, and this HTS approach provides the necessary tool to unlock their potential.[1][5]

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. Available from: [Link]

  • Fun, H. K., Ooi, C. W., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromo-phen-yl)-N-(5-methyl-pyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2526. Available from: [Link]

  • Kumar, V., & Kumar, R. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide? Available from: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available from: [Link]

  • Schmitz, M. L., & Kracht, M. (2016). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 17(1), 89. Available from: [Link]

  • Giacomelli, C., Daniele, S., & Martini, C. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(10), 2419. Available from: [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening: A Powerful Approach to Systems Cell Biology and Drug Discovery. InTech. Available from: [Link]

  • Carradori, S., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lett Drug Des Discov., 9(1), 88-93. Available from: [Link]

  • Adah, D., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS ONE, 13(6), e0199966. Available from: [Link]

  • Wang, Z., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(4), 6596-6610. Available from: [Link]

  • ResearchGate. (2019). Synthesis, X-ray characterization and biological evaluation of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives. Available from: [Link]

  • ResearchGate. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Available from: [Link]

  • Pérez-del Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 617-626. Available from: [Link]

  • Many, M., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 10(9), 1121. Available from: [Link]

  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Available from: [Link]

  • AstraZeneca. (2023). High throughput screening at The DISC: a new era of drug discovery [Video]. YouTube. Available from: [Link]

  • Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473. Available from: [Link]

  • Lu, C., et al. (2018). High Throughput Screening for Natural Host Defense Peptide-Inducing Compounds as Novel Alternatives to Antibiotics. Frontiers in Immunology, 9, 1269. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Formulation of 2-(4-Bromo-2-methylphenoxy)acetamide in Biological Assays

Abstract This comprehensive guide details the formulation of 2-(4-Bromo-2-methylphenoxy)acetamide, a novel phenoxyacetamide derivative with significant potential in drug discovery. Given the therapeutic promise of the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the formulation of 2-(4-Bromo-2-methylphenoxy)acetamide, a novel phenoxyacetamide derivative with significant potential in drug discovery. Given the therapeutic promise of the phenoxyacetamide scaffold in oncology, infectious diseases, and neurodegenerative disorders, establishing robust and reproducible formulation protocols is paramount for accurate biological evaluation.[1][2][3] This document provides a framework for researchers, scientists, and drug development professionals to prepare this compound for a range of in vitro and in vivo assays. The protocols herein are designed to ensure compound stability, bioavailability, and minimize vehicle-induced artifacts, thereby promoting scientific integrity and the generation of reliable data.

Introduction: The Scientific Rationale

Phenoxyacetamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural motif of 2-(4-Bromo-2-methylphenoxy)acetamide suggests its potential as a modulator of various cellular pathways. However, like many small molecules originating from discovery chemistry, it is anticipated to have low aqueous solubility, posing a significant challenge for biological testing.

The primary objective of a sound formulation strategy is to deliver the compound to the biological system in a state that allows for meaningful interaction with its molecular target. This necessitates careful consideration of the compound's physicochemical properties and the selection of appropriate vehicles that are both effective at solubilizing the compound and inert in the biological assay. This application note will first briefly cover the synthesis of the title compound, followed by a detailed exploration of formulation strategies and specific protocols for preparing 2-(4-Bromo-2-methylphenoxy)acetamide for biological evaluation.

Synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide

A plausible synthetic route for 2-(4-Bromo-2-methylphenoxy)acetamide can be conceptualized in a two-step process, drawing parallels from the synthesis of similar phenoxyacetamide derivatives.[1][4]

Step 1: Synthesis of the Precursor 4-Bromo-2-methylphenol

The synthesis of the key intermediate, 4-bromo-2-methylphenol, can be achieved through the bromination of p-cresol.[5]

  • Reaction: p-cresol is reacted with a brominating agent, such as bromine, in a suitable solvent. The reaction temperature is typically controlled at a low range (e.g., -20 to 10 °C) to ensure selective bromination at the position ortho to the hydroxyl group.[5]

Step 2: Synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide

The final product is synthesized by the reaction of 4-bromo-2-methylphenol with 2-bromoacetamide in the presence of a base.

  • Reaction: 4-bromo-2-methylphenol is deprotonated by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetamide to yield 2-(4-Bromo-2-methylphenoxy)acetamide.[6]

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis p_cresol p-Cresol intermediate 4-Bromo-2-methylphenol p_cresol->intermediate Bromination bromine Bromine bromine->intermediate final_product 2-(4-Bromo-2-methylphenoxy)acetamide intermediate->final_product Nucleophilic Substitution bromoacetamide 2-Bromoacetamide bromoacetamide->final_product base Base (e.g., K2CO3) base->final_product

Figure 1. Proposed synthetic workflow for 2-(4-Bromo-2-methylphenoxy)acetamide.

Physicochemical Properties and Solubility Assessment

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds
CompoundMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility
N-(4-Bromo-2-methylphenyl)acetamide228.09[7]2.5Low
2-(4-Bromophenyl)acetamide214.06[8]1.7Low

Note: These are predicted values and should be experimentally verified for 2-(4-Bromo-2-methylphenoxy)acetamide.

A systematic approach to determining the solubility of the compound in various pharmaceutically acceptable solvents is recommended.

Protocol 1: Solubility Screening
  • Solvent Selection: A panel of solvents should be tested, including:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol (PG)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Accurately weigh 1-5 mg of 2-(4-Bromo-2-methylphenoxy)acetamide into a glass vial.

    • Add the selected solvent in small, precise increments (e.g., 10 µL).

    • After each addition, vortex the vial for 1-2 minutes and visually inspect for complete dissolution.

    • Continue adding solvent until the compound is fully dissolved.

    • Calculate the solubility in mg/mL.

  • Self-Validation:

    • Perform the solubility assessment at both room temperature and 37°C to mimic physiological conditions.

    • Include a negative control (a known insoluble compound) and a positive control (a known soluble compound) to validate the visual assessment method.

Formulation Strategies for Biological Assays

The choice of formulation will depend on the specific requirements of the biological assay (in vitro vs. in vivo), the desired final concentration of the compound, and the tolerance of the biological system to the vehicle.

In Vitro Assays

For most cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

DMSO is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution
  • Materials:

    • 2-(4-Bromo-2-methylphenoxy)acetamide

    • Anhydrous DMSO

    • Sterile, amber glass vials

  • Procedure:

    • Calculate the mass of 2-(4-Bromo-2-methylphenoxy)acetamide required to prepare the desired volume of a 10 mM stock solution (Molecular Weight to be determined experimentally).

    • Aseptically weigh the compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Quality Control and Self-Validation:

    • Purity Check: Confirm the purity of the dissolved compound using HPLC.

    • Concentration Verification: Verify the concentration of the stock solution by UV-Vis spectrophotometry if a chromophore is present and an extinction coefficient is known or determined.

    • Vehicle Control: In all subsequent assays, a vehicle control (medium containing the same final concentration of DMSO) must be included to account for any effects of the solvent on the biological system.

Prepare serial dilutions of the DMSO stock solution in cell culture medium immediately before use. It is crucial to be aware that the compound may precipitate when diluted into an aqueous medium.[9]

In_Vitro_Workflow start Start: Solid Compound stock_prep Prepare 10 mM Stock in DMSO start->stock_prep serial_dilution Serial Dilution in Culture Medium stock_prep->serial_dilution cell_treatment Treat Cells in Assay Plate serial_dilution->cell_treatment incubation Incubate cell_treatment->incubation readout Assay Readout (e.g., Viability, Apoptosis) incubation->readout end End: Data Analysis readout->end

Figure 2. Workflow for preparing 2-(4-Bromo-2-methylphenoxy)acetamide for in vitro assays.

In Vivo Assays

Formulations for in vivo studies require careful consideration of the route of administration, desired dosing volume, and potential toxicity of the vehicle.

For oral or intraperitoneal administration, co-solvent systems are often employed to enhance the solubility of hydrophobic compounds.

Table 2: Common Vehicle Systems for In Vivo Studies
Vehicle CompositionRoute of AdministrationConsiderations
10% DMSO, 40% PEG400, 50% SalineOral (gavage), IntraperitonealGood for initial screening, but DMSO can have pharmacological effects.
5% DMSO, 25% PEG400, 70% WaterOral (gavage)Reduced DMSO content.
0.5% Carboxymethylcellulose (CMC) in WaterOral (gavage)Suspension formulation; requires particle size control.
Protocol 3: Preparation of a Co-Solvent Formulation for Oral Administration
  • Materials:

    • 2-(4-Bromo-2-methylphenoxy)acetamide

    • DMSO

    • PEG400

    • Sterile saline (0.9% NaCl)

  • Procedure (for a 10% DMSO, 40% PEG400, 50% Saline vehicle):

    • Weigh the required amount of 2-(4-Bromo-2-methylphenoxy)acetamide.

    • Add DMSO (10% of the final volume) and vortex to dissolve the compound.

    • Add PEG400 (40% of the final volume) and vortex until the solution is homogeneous.

    • Slowly add saline (50% of the final volume) while vortexing to avoid precipitation.

    • Visually inspect the final formulation for clarity and absence of precipitates.

  • Quality Control and Self-Validation:

    • Stability Assessment: Store the formulation at room temperature and 4°C and visually inspect for precipitation at various time points (e.g., 1, 4, and 24 hours).

    • Vehicle Control Group: A dedicated group of animals must be dosed with the vehicle alone to assess any background toxicity or pharmacological effects.

Conclusion

The successful biological evaluation of 2-(4-Bromo-2-methylphenoxy)acetamide is critically dependent on the development of appropriate formulation strategies. The protocols outlined in this application note provide a robust starting point for researchers. It is imperative to experimentally determine the physicochemical properties of the compound to refine these protocols further. By adhering to the principles of careful solvent selection, rigorous quality control, and the use of appropriate vehicle controls, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the journey of this promising compound from the laboratory to potential clinical applications.

References

  • ResearchGate. (n.d.). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • PubMed. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PubMed. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]

  • PubMed Central. (n.d.). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromo-2-methylphenyl)acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Methodological Guide to Assessing the Anti-Inflammatory Potential of Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed methodological framework for the comprehensive evaluation of acetamide derivatives as potential anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodological framework for the comprehensive evaluation of acetamide derivatives as potential anti-inflammatory agents. The guide is structured to provide not only step-by-step protocols for key in vitro and in vivo assays but also the scientific rationale behind these experimental choices. By integrating mechanistic studies, this guide aims to equip researchers with the necessary tools to thoroughly characterize the anti-inflammatory profile of novel acetamide compounds, from initial screening to preclinical validation.

Introduction: The Rationale for Investigating Acetamide Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, their use can be associated with significant side effects.[4]

Acetamide derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[5][6] Many have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][7] This guide outlines a systematic approach to rigorously assess the anti-inflammatory potential of novel acetamide derivatives.

Foundational In Vitro Assessment: A Multi-pronged Approach

Initial screening of acetamide derivatives should be conducted using a battery of in vitro assays to efficiently assess their potential and elucidate their mechanism of action.[8][9]

Cellular Models for Inflammation

The RAW 264.7 macrophage cell line is a widely used and reliable model for studying inflammation in vitro. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response by inducing the production of key inflammatory mediators.[10]

Key In Vitro Assays

A comprehensive in vitro evaluation should include the following assays:

  • Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11] The Griess assay is a simple and cost-effective colorimetric method to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants. A reduction in NO production in the presence of the acetamide derivative suggests potential anti-inflammatory activity.[10]

  • Pro-inflammatory Cytokine Quantification (ELISA): Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play crucial roles in orchestrating the inflammatory response.[12] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the supernatant of LPS-stimulated RAW 264.7 cells treated with the test compounds.

  • Cyclooxygenase (COX) Inhibition Assays: Since many acetamide derivatives are designed as COX inhibitors, it is crucial to directly assess their inhibitory activity against both COX-1 and COX-2 isoforms.[5][6] Commercially available kits can be used to measure the conversion of arachidonic acid to prostaglandins.[13][14][15] Determining the IC50 values for both enzymes allows for the assessment of both potency and selectivity.

  • Cell Viability Assay (MTT): It is essential to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of the cells.[10]

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of acetamide derivatives on the production of nitric oxide and pro-inflammatory cytokines in a cellular model of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Acetamide derivatives

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the acetamide derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.

  • Nitric Oxide Assay: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective ELISA kits.

  • Cell Viability Assay (MTT): After collecting the supernatant, add MTT reagent to the remaining cells in the plate and incubate for 4 hours. Solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.

Investigating the Mechanism of Action: Signaling Pathway Analysis

To gain a deeper understanding of how acetamide derivatives exert their anti-inflammatory effects, it is crucial to investigate their impact on key inflammatory signaling pathways.

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[16][17] Activation of these pathways leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[12][18][19] Many anti-inflammatory drugs act by inhibiting these pathways.[20][21] The three main subfamilies of MAPKs are ERK, p38, and JNK.[22]

Western Blot Analysis

Western blotting is a powerful technique to assess the activation of these pathways by measuring the phosphorylation status of key proteins. For the NF-κB pathway, this includes IκBα and p65. For the MAPK pathways, this includes ERK, p38, and JNK. A decrease in the phosphorylation of these proteins in the presence of an acetamide derivative indicates inhibition of the respective pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription Transcription MAPK->Transcription IkB IkB IKK->IkB phosphorylates NF-kB NF-κB (p50/p65) IkB->NF-kB releases NF-kB->Transcription Acetamide_Derivative_MAPK Acetamide Derivative Acetamide_Derivative_MAPK->MAPK Inhibition Acetamide_Derivative_NFkB Acetamide Derivative Acetamide_Derivative_NFkB->NF-kB Inhibition Pro-inflammatory_Genes Pro-inflammatory_Genes Transcription->Pro-inflammatory_Genes Upregulation of COX-2, iNOS, Cytokines LPS LPS LPS->Receptor Inflammatory Stimulus

In Vivo Validation: Assessing Anti-Inflammatory Efficacy in Animal Models

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy in a whole-organism context.[23][24][25]

Acute Models of Inflammation
  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[26][27][28] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[29][30] The reduction in paw volume after treatment with the acetamide derivative is a measure of its anti-inflammatory activity.[31]

Chronic Models of Inflammation
  • Adjuvant-Induced Arthritis (AIA): This model is used to study chronic inflammation and is particularly relevant for diseases like rheumatoid arthritis.[32][33][34] A single injection of Complete Freund's Adjuvant (CFA) induces a polyarthritis that develops over several weeks.[35][36] Efficacy is assessed by measuring paw swelling, arthritis scores, and histological analysis of the joints.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of acetamide derivatives.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan

  • Acetamide derivatives

  • Pletysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and different doses of the acetamide derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer the acetamide derivatives or control substances orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

All quantitative data should be presented clearly for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Acetamide Derivatives

CompoundNO Production (% Inhibition at 10 µM)TNF-α Release (% Inhibition at 10 µM)IL-6 Release (% Inhibition at 10 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)Cell Viability (% at 10 µM)
Derivative A 65.2 ± 4.158.9 ± 3.762.1 ± 4.5>1002.5 ± 0.3>4095.3 ± 2.8
Derivative B 42.5 ± 3.835.1 ± 2.938.7 ± 3.150.3 ± 5.25.1 ± 0.69.8698.1 ± 1.9
Positive Control 75.8 ± 5.370.2 ± 4.972.5 ± 5.115.2 ± 1.80.8 ± 0.11996.5 ± 2.2

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control -0.85 ± 0.07-
Derivative A 100.42 ± 0.0550.6
Derivative A 200.31 ± 0.0463.5
Indomethacin 100.35 ± 0.04*58.8
p < 0.05 compared to vehicle control

Conclusion

The methodologies outlined in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory potential of novel acetamide derivatives. By combining in vitro screening, mechanistic studies, and in vivo validation, researchers can effectively identify and characterize promising new therapeutic candidates for the treatment of inflammatory diseases.

References

  • Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex. [Link]

  • Al-Ostath, A. I. A., Abachi, F. T., & Atrushi, K. S. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(4). [Link]

  • Uzuazokaro, M. A., Nwodo, O. F. C., & Ozah, I. R. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(12), 29-41. [Link]

  • Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of the Korean Medical Association, 61(3), 188-195. [Link]

  • Lu, Q., et al. (2020). Detecting Migration and Infiltration of Neutrophils in Mice. Journal of Visualized Experiments. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Higgs, G. A., Moncada, S., & Vane, J. R. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. The FASEB Journal, 1(2), 89-96. [Link]

  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences, 1(3), 1-8. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. PMC. [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Chondrex, Inc. (2017). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex. [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences & Drug Design, 3, 20-30. [Link]

  • AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. AnyGenes. [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Chondrex, Inc.[Link]

  • Chorsiya, A. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47(Supplement 2), S78-S87. [Link]

  • O'Neill, L. A., & O'Carroll, C. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Pérez-García, S. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of Ethnopharmacology, 328, 118029. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • ResearchGate. (n.d.). What is induction of rheumatoid arthritis in rats protocol? ResearchGate. [Link]

  • ResearchGate. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7-11. [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • ResearchGate. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. [Link]

  • Dolcet, X., Llobet, D., Pallares, J., & Matias-Guiu, X. (2005). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Clinical Cancer Research, 11(8), 2817-2824. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • ResearchGate. (2017). Mechanism of action of Anti-inflammatory drugs. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Z-Q, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. PMC. [Link]

  • ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]

  • ResearchGate. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158-189. [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]

  • Popović, B., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. [Link]

  • DiVA. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. DiVA. [Link]

  • Rani, P., et al. (2016). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2016, 5623862. [Link]

  • Vezzani, A., & Friedman, A. (2011). Clinical studies and anti-inflammatory mechanisms of treatments. PMC. [Link]

  • Yilmaz, I., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Helvetica Chimica Acta, 107(4), e202300185. [Link]

Sources

Method

Application Notes and Protocols: 2-(4-Bromo-2-methylphenoxy)acetamide in Medicinal Chemistry

Foreword: Unveiling the Potential of a Substituted Phenoxyacetamide In the landscape of medicinal chemistry, the phenoxyacetamide scaffold is a recurring motif in molecules exhibiting a wide spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Substituted Phenoxyacetamide

In the landscape of medicinal chemistry, the phenoxyacetamide scaffold is a recurring motif in molecules exhibiting a wide spectrum of biological activities. Its synthetic tractability and the ability to readily modify its substitution pattern make it a privileged starting point for drug discovery campaigns. This document provides an in-depth technical guide on the practical application of a specific, yet underexplored, member of this family: 2-(4-Bromo-2-methylphenoxy)acetamide .

While direct biological data for this exact molecule is not extensively published, this guide will leverage established knowledge of closely related analogs to postulate its potential therapeutic applications and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

The Strategic Value of the 2-(4-Bromo-2-methylphenoxy)acetamide Scaffold

The 2-(4-Bromo-2-methylphenoxy)acetamide structure incorporates several key features that are of significant interest in medicinal chemistry:

  • The Phenoxyacetamide Core: This moiety is a known pharmacophore present in a variety of biologically active compounds, including those with antidepressant, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

  • The 4-Bromo Substitution: The bromine atom, a halogen, can influence the molecule's pharmacokinetic and pharmacodynamic properties. It can increase lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity. Brominated compounds are also valuable synthetic intermediates.[2]

  • The 2-Methyl Substitution: The methyl group at the ortho position of the phenoxy ring can induce a conformational preference in the molecule, which may be crucial for optimal interaction with a biological target. It also influences the electronic properties of the aromatic ring.

These structural elements collectively suggest that 2-(4-Bromo-2-methylphenoxy)acetamide is a promising candidate for investigation across multiple therapeutic areas.

Synthesis Protocol: A Reliable Pathway to 2-(4-Bromo-2-methylphenoxy)acetamide

The synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide can be efficiently achieved through a two-step process starting from the commercially available 4-bromo-2-methylphenol. The protocol below is a robust and scalable method.

Step 1: Synthesis of Ethyl 2-(4-bromo-2-methylphenoxy)acetate

This initial step involves the O-alkylation of 4-bromo-2-methylphenol with ethyl chloroacetate.

Materials:

  • 4-Bromo-2-methylphenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-bromo-2-methylphenol (1.0 equivalent).

  • Dissolve the starting material in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. This acts as a base to deprotonate the phenol.

  • To the stirring suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure to yield the crude ethyl 2-(4-bromo-2-methylphenoxy)acetate. This intermediate can often be used in the next step without further purification.

Step 2: Ammonolysis to 2-(4-Bromo-2-methylphenoxy)acetamide

The final step is the conversion of the ester to the primary amide.

Materials:

  • Ethyl 2-(4-bromo-2-methylphenoxy)acetate

  • Ammonia solution (concentrated)

  • Methanol

  • Sealed reaction vessel (e.g., a pressure vessel or a securely sealed flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude ethyl 2-(4-bromo-2-methylphenoxy)acetate from the previous step in methanol in a sealed reaction vessel.

  • Cool the solution in an ice bath and slowly add an excess of concentrated ammonia solution.

  • Seal the vessel and stir the reaction mixture at room temperature. The reaction may require several hours to days for completion. Gentle heating (e.g., to 40-50 °C) can accelerate the process, but the vessel must be able to withstand the resulting pressure increase.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Bromo-2-methylphenoxy)acetamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Postulated Biological Activities and Protocols for Evaluation

Based on the extensive literature on phenoxyacetamide derivatives, we can hypothesize several potential biological activities for 2-(4-Bromo-2-methylphenoxy)acetamide.[1] Below are the postulated applications and detailed protocols for their investigation.

Potential as a CNS-Active Agent (Antidepressant and Anticonvulsant)

Rationale: Numerous phenoxyacetamide derivatives have demonstrated significant antidepressant and anticonvulsant activities.[1] The lipophilicity imparted by the bromo and methyl groups may facilitate blood-brain barrier penetration.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant Activity

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer 2-(4-Bromo-2-methylphenoxy)acetamide (at various doses, e.g., 10, 20, 40 mg/kg) intraperitoneally (i.p.) 30 minutes before the test. A vehicle control group and a positive control group (e.g., imipramine, 15 mg/kg, i.p.) should be included.

    • Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) containing water at 25 ± 1 °C to a depth of 15 cm.

    • The total duration of the test is 6 minutes. The duration of immobility is recorded during the last 4 minutes. A mouse is considered immobile when it floats motionless or makes only movements necessary to keep its head above water.

  • Data Analysis: A significant decrease in the duration of immobility compared to the vehicle control group is indicative of an antidepressant-like effect.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity

  • Animals: Male Wistar rats (100-150 g).

  • Procedure:

    • Administer the test compound at various doses i.p. 30 minutes before the test. Include vehicle and positive control (e.g., phenytoin, 25 mg/kg, i.p.) groups.

    • Deliver an electrical stimulus (e.g., 150 mA for 0.2 seconds) through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

Potential as an Anticancer Agent

Rationale: The phenoxyacetamide scaffold has been explored for its anticancer properties.[3] The mechanism of action could involve the induction of apoptosis or inhibition of key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2-(4-Bromo-2-methylphenoxy)acetamide for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). A lower IC₅₀ value indicates higher cytotoxicity.

Workflow for Anticancer Activity Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HepG2) B Determine IC50 Values A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) B->C If potent D Cell Cycle Analysis (Flow Cytometry) B->D If potent F Kinase Inhibition Assays (e.g., VEGFR-2) B->F Based on structural alerts E Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) C->E D->E H Xenograft Mouse Model E->H If promising G Molecular Docking Studies F->G F->H If promising I Tumor Growth Inhibition H->I G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 2-(4-Bromo-2-methylphenoxy)acetamide Compound->NFkB Potential Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Characterization of 2-(4-Bromo-2-methylphenoxy)acetamide

Welcome to the dedicated technical support resource for the characterization of 2-(4-Bromo-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the characterization of 2-(4-Bromo-2-methylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we move beyond simple protocols to provide in-depth, experience-driven insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: I'm observing poor peak shape (tailing or fronting) for my main analyte peak in reverse-phase HPLC. What are the likely causes and how can I fix it?

Answer: Poor peak shape for 2-(4-Bromo-2-methylphenoxy)acetamide is often multifactorial. Let's break down the potential causes and solutions:

  • Secondary Silanol Interactions: The free silanol groups on the silica backbone of C18 columns can interact with the polar acetamide moiety of your molecule, leading to peak tailing.

    • Troubleshooting:

      • Lower the pH of the Mobile Phase: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase will protonate the silanol groups, minimizing these secondary interactions.

      • Use an End-Capped Column: Modern, high-quality columns are "end-capped" to reduce the number of free silanols. Ensure you are using such a column for analyzing polar compounds.

      • Increase Ionic Strength: Adding a salt like potassium phosphate to your mobile phase can also help to mask silanol interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.

    • Troubleshooting:

      • Perform a Loading Study: Systematically reduce the concentration of your injected sample until you observe a sharp, symmetrical peak. This will determine the optimal loading capacity of your column for this analyte.

  • Contamination: Co-eluting impurities or contaminants on your column or in your sample can distort the peak shape.

    • Troubleshooting:

      • Implement a Robust Column Washing Protocol: After each run or batch, wash the column with a strong solvent (like 100% acetonitrile or methanol) to elute any strongly retained compounds.

      • Ensure Sample Purity: Analyze a blank (injection of your sample solvent) to ensure no contaminants are being introduced from your sample preparation.

Question 2: I'm struggling to achieve baseline separation between 2-(4-Bromo-2-methylphenoxy)acetamide and a suspected impurity. What method development strategies should I employ?

Answer: Resolving closely eluting species requires a systematic approach to method development.

  • Orthogonal Screening:

    • Vary the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. The different selectivities of these solvents can significantly alter the retention and resolution of your compounds.

    • Change the Stationary Phase: If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms that can exploit subtle chemical differences between your analyte and the impurity.

  • Optimize Mobile Phase Conditions:

    • Gradient Optimization: If you are running an isocratic method, switch to a shallow gradient. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.

    • Temperature Control: Increasing the column temperature can improve efficiency and may alter selectivity. Experiment with temperatures between 30-50°C.

  • Flow Rate Adjustment: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Below is a logical workflow for HPLC method development for this specific challenge:

HPLC_Troubleshooting start Poor Resolution vary_organic Vary Organic Modifier (Acetonitrile vs. Methanol) start->vary_organic Initial Step change_column Change Stationary Phase (e.g., Phenyl-Hexyl) vary_organic->change_column If no improvement optimize_gradient Optimize Gradient (Shallow Gradient) change_column->optimize_gradient If still co-eluting adjust_temp Adjust Column Temperature optimize_gradient->adjust_temp Fine-tuning adjust_flow Adjust Flow Rate adjust_temp->adjust_flow Final Polish end Achieve Baseline Separation adjust_flow->end

Caption: HPLC method development workflow for resolving co-eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 3: The proton NMR spectrum of my sample shows broad peaks. What could be the cause, and how can I obtain sharper signals?

Answer: Broadening of NMR signals can be attributed to several factors. A systematic check is crucial.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.

    • Troubleshooting:

      • Use High-Purity Solvents: Ensure your deuterated solvents are of high quality.

      • Filter the Sample: Filtering your sample through a small plug of celite or silica can sometimes remove particulate paramagnetic impurities.

      • Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can bind paramagnetic ions and sharpen the signals.

  • Sample Aggregation: At higher concentrations, molecules can aggregate, leading to restricted motion and broader signals.

    • Troubleshooting:

      • Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.

      • Increase the Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 40-50°C) can break up aggregates and increase molecular tumbling, resulting in sharper peaks.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad lines.

    • Troubleshooting:

      • Re-shim the Spectrometer: This is the most common and often the easiest fix. Perform a careful shimming procedure before acquiring your spectrum.

Mass Spectrometry (MS)

Question 4: I am not observing the expected molecular ion peak [M]+ or [M+H]+ in my mass spectrum. Why might this be happening?

Answer: The absence of a molecular ion peak is a common issue, especially with certain ionization techniques.

  • In-Source Fragmentation: 2-(4-Bromo-2-methylphenoxy)acetamide may be fragmenting in the ionization source before it can be detected.

    • Troubleshooting:

      • Use a Softer Ionization Technique: If you are using a high-energy technique like Electron Ionization (EI), switch to a softer method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is generally preferred for this type of molecule.

      • Optimize Source Parameters: In ESI, reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.

  • Incorrect Adduct Formation: In ESI, your molecule may be preferentially forming adducts other than with a proton, such as with sodium ([M+Na]+) or potassium ([M+K]+).

    • Troubleshooting:

      • Look for Other Adducts: Scan the spectrum for peaks corresponding to [M+23] (sodium) and [M+39] (potassium).

      • Acidify the Sample: Adding a small amount of formic acid to your sample can promote the formation of the [M+H]+ ion.

Here is a decision tree for troubleshooting a missing molecular ion in MS:

MS_Troubleshooting start Missing Molecular Ion check_ionization Check Ionization Technique (e.g., EI vs. ESI) start->check_ionization use_soft_ionization Switch to Softer Ionization (ESI) check_ionization->use_soft_ionization If using EI optimize_source Optimize Source Parameters (Reduce Fragmentor Voltage) check_ionization->optimize_source If using ESI use_soft_ionization->optimize_source check_adducts Check for Adducts ([M+Na]+, [M+K]+) optimize_source->check_adducts If still absent success Molecular Ion Observed optimize_source->success If successful acidify_sample Acidify Sample (Promote [M+H]+) check_adducts->acidify_sample If adducts are dominant acidify_sample->success

Caption: Decision tree for troubleshooting a missing molecular ion in mass spectrometry.

Experimental Protocols

Protocol 1: High-Resolution Purity Assessment by HPLC-UV

This protocol is designed as a robust starting point for determining the purity of 2-(4-Bromo-2-methylphenoxy)acetamide.

  • Column: Use a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Detection: UV detection at 220 nm and 275 nm. The dual wavelength monitoring helps in identifying impurities that may have different chromophores.

Self-Validation: The inclusion of 0.1% formic acid serves to control the ionization state of both the analyte and any free silanols on the column, ensuring reproducible retention times and improved peak shapes. Running a blank injection before and after the sample sequence will validate that there is no carryover.

Protocol 2: Structure Confirmation by ¹H NMR

This protocol ensures the acquisition of a high-quality proton NMR spectrum for structural verification.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (e.g., -NH₂).

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup:

    • Ensure the spectrometer is locked and well-shimmed on the sample.

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully.

    • Integrate all peaks and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Trustworthiness: The expected chemical shifts and coupling constants for 2-(4-Bromo-2-methylphenoxy)acetamide can be predicted using standard NMR prediction software. A comparison of the experimental spectrum with the predicted spectrum provides a high degree of confidence in the structural assignment. For example, one would expect to see distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, the methyl protons, and the amide protons.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • European Pharmacopoeia (Ph. Eur.) - Chapter 2.2.46 on Chromatographic separation techniques. [Link]

  • United States Pharmacopeia (USP) - General Chapter <621> Chromatography. [Link]

Optimization

refining the purification process of crude 2-(4-Bromo-2-methylphenoxy)acetamide

This guide is structured as a high-level technical support resource for researchers encountering difficulties in the purification of 2-(4-Bromo-2-methylphenoxy)acetamide . It synthesizes organic process chemistry princip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers encountering difficulties in the purification of 2-(4-Bromo-2-methylphenoxy)acetamide . It synthesizes organic process chemistry principles with troubleshooting logic.

Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide typically involves the Williamson ether alkylation of 4-bromo-2-methylphenol with 2-chloroacetamide. While the reaction is robust, the crude product often suffers from persistent phenolic coloration, inorganic salt occlusion, and variable melting point ranges. This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) suitable for biological screening or further synthetic steps.

Module 1: Initial Assessment & Triage

"My crude product looks wrong. What does the appearance tell me?"

Before initiating recrystallization, evaluate the crude solid.[1] The physical state is a diagnostic indicator of specific impurities.

ObservationProbable CauseImmediate Remediation
Pink or Reddish Tint Oxidation of unreacted 4-bromo-2-methylphenol . Phenols form quinone-like color bodies upon air exposure.Alkaline Wash: Dissolve in EtOAc; wash with 1M NaOH (x2) to deprotonate and extract the phenol.
Sticky/Gummy Solid Presence of residual solvent (DMF/Acetone) or 2-chloroacetamide (starting material).Trituration: Slurry the solid in cold water or hexanes and sonicate to leach out trapped solvents/reagents.
White but Low MP Occlusion of inorganic salts (

,

) or wet cake.
Silver Nitrate Test: Dissolve a sample in water/methanol. Add

. Precipitate indicates trapped halide salts.

Module 2: The Chemical Workup (The "Pre-Polish")

"Recrystallization isn't working; the impurities are co-precipitating."

Recrystallization is a physical separation. If the chemical impurity profile is too high (>5%), physical separation often fails. You must perform a chemical cleanup first.

Protocol A: The "Phenol Purge" (Critical Step)

The most stubborn impurity is the starting phenol. Because the product is a neutral ether-amide, we can exploit the acidity of the phenol (


) to separate it.
  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL per gram of solid).

  • Basic Extraction: Wash the organic layer twice with cold 1.0 M NaOH .

    • Mechanism:[1][2][3] The NaOH converts the phenol into water-soluble sodium 4-bromo-2-methylphenolate. The amide product remains in the organic layer.

  • Neutralization: Wash organic layer with Brine (saturated NaCl) to remove excess base.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate.
    

Technical Note: Do not use strong acid washes (


). While the amide is relatively stable, strong acids can hydrolyze the amide to the carboxylic acid over time.

Module 3: Recrystallization Strategy

"Which solvent system yields the best crystal habit and purity?"

For phenoxyacetamides, a dual-solvent system (Solvent/Anti-solvent) is superior to single-solvent boiling.

The Decision Matrix
Solvent SystemPolarity GradientProsCons
Ethanol / Water HighStandard: Excellent for removing inorganic salts and polar tars.Risk of "oiling out" if water is added too fast.
Ethyl Acetate / Hexane MediumAnhydrous: Best if the compound is moisture-sensitive. Good for removing non-polar byproducts.Hexane is flammable; poor removal of inorganic salts.
Toluene LowHigh Temp: Good for very insoluble crudes.High boiling point makes drying crystals difficult.
Recommended Protocol: Ethanol/Water Recrystallization

This method leverages the steep solubility curve of acetamides in ethanol.

  • Saturation: Place crude solid in a flask. Add absolute ethanol (approx. 5-7 mL/g). Heat to reflux until dissolved.

    • Troubleshooting: If insoluble particles remain after boiling, perform a hot filtration immediately. These are likely inorganic salts.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of ethanol to just clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Do not put it directly on ice yet. Rapid cooling traps impurities.

  • Crystallization: Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter via Buchner funnel. Wash with cold 20% EtOH/Water.

Visualization: The Purification Logic Flow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Solid + Salts + Impurities) WaterWash Step 1: Aqueous Slurry (Remove inorganic salts/DMF) Crude->WaterWash High Salt Content SolubilityCheck Check Solubility in EtOAc WaterWash->SolubilityCheck AcidBase Step 2: Chemical Wash (1M NaOH Wash) SolubilityCheck->AcidBase Soluble Dry Dry Organic Layer (MgSO4 -> Evaporate) AcidBase->Dry Phenol Removed Recryst Step 3: Recrystallization (EtOH / Water) Dry->Recryst Recryst->Recryst If Purity < 98% Repeat Final Pure Product (White Needles/Plates) Recryst->Final Filter & Dry

Figure 1: Logical workflow for the purification of crude phenoxyacetamides, prioritizing chemical decontamination before physical recrystallization.

Module 4: Analytical Validation

"How do I prove it is pure?"

Do not rely solely on melting point, as eutectic mixtures can mimic sharp melting points.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

    • Visualization: UV (254 nm).

    • Success Criteria: Single spot. If a lower

      
       spot is visible (near baseline), it is likely the phenol. If a spot stays at the origin, it is inorganic salt.
      
  • Melting Point (MP):

    • While specific literature values for this exact analog vary, phenoxyacetamides typically melt between 130°C – 160°C .

    • Sharpness: The melting range should be

      
      . A wide range (>3°C) indicates wet solvent or impurities.
      
  • 1H-NMR (Proton NMR):

    • Diagnostic Signal: Look for the

      
       singlet around 4.5 ppm .
      
    • Impurity Check: Check for the absence of the phenolic -OH peak (usually broad, >9 ppm) and the absence of ethyl acetate (singlet at 2.0 ppm, quartet at 4.1 ppm) or ethanol (triplet at 1.2 ppm).

Frequently Asked Questions (FAQ)

Q: The product "oiled out" (turned into a liquid blob) instead of crystallizing. Why? A: This happens when the temperature drops too fast or the solvent mixture becomes too polar (too much water).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol to increase solubility.[1] Let it cool much slower (wrap the flask in foil or a towel). Scratch the glass with a rod to induce nucleation.

Q: My yield is very low (<40%). Where did the product go? A: Phenoxyacetamides have some solubility in ethanol even when cold.

  • Fix: Concentrate the "mother liquor" (the filtrate) by rotary evaporation to half its volume and cool it again to harvest a "second crop" of crystals. Note that the second crop is usually less pure than the first.

Q: Can I use column chromatography instead? A: Yes, but it is resource-intensive for this scale.

  • Conditions: Silica gel stationary phase. Gradient elution from 10% EtOAc/Hexane to 60% EtOAc/Hexane. The product is polar and will elute later than the starting phenol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "N-(4-Bromo-2-methylphenyl)acetamide" (Analogous acetanilide structure for physical property comparison). Link

  • BenchChem. "2-Bromoacetamide synthesis and purification methods."[4] (Reference for amide moiety handling). Link

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (Solvent selection logic). Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 2-(4-Bromo-2-methylphenoxy)acetamide through Structural Modification

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the biological efficacy of 2-(4-bromo-2-methylphenoxy)acetamide. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the biological efficacy of 2-(4-bromo-2-methylphenoxy)acetamide. This document provides practical, in-depth guidance on structural modification strategies, troubleshooting common experimental hurdles, and evaluating the resultant biological activities, with a particular focus on anticancer applications.

Introduction

2-(4-Bromo-2-methylphenoxy)acetamide serves as a versatile scaffold in medicinal chemistry. The presence of the phenoxyacetamide core is associated with a range of biological activities, including anticancer, anti-inflammatory, and analgesic effects[1][2]. The aryl bromide functionality is a key synthetic handle, offering a prime site for structural diversification through modern cross-coupling reactions. This guide will focus on leveraging this feature to enhance the molecule's potency, guided by established structure-activity relationship (SAR) principles. Recent studies have pointed towards derivatives of similar scaffolds acting as potent inducers of apoptosis and inhibitors of key cellular targets like Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology[3].

Frequently Asked Questions (FAQs)

Q1: What is the primary strategic value of the 4-bromo substituent on the phenoxy ring?

A1: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at this position, including aryl, heteroaryl, alkyl, and amino groups. This strategic placement enables extensive exploration of the chemical space to improve target engagement and pharmacokinetic properties.

Q2: What are the most promising biological targets for derivatives of this scaffold?

A2: Based on existing literature for related phenoxyacetamide and bromophenol compounds, promising therapeutic areas include oncology and inflammation[1][4][5]. Specific molecular targets that could be modulated by derivatives of this scaffold include enzymes involved in cancer cell survival and DNA repair, such as PARP1, and pathways that lead to apoptosis[3].

Q3: Beyond the bromo group, what other parts of the molecule can be modified?

A3: While the bromo group is the most facile position for modification, other sites offer opportunities for SAR exploration:

  • The Acetamide Nitrogen: The N-H bond can be substituted, though this may alter hydrogen bonding capabilities that are often crucial for target binding.

  • The Methyl Group: Modification of the methyl group on the phenoxy ring is synthetically more challenging but could be explored to probe steric and electronic effects near the ether linkage.

  • The Acetamide Methylene Bridge: Introducing substituents on this bridge could alter the molecule's conformational flexibility.

Q4: What initial steps should I take to confirm the identity and purity of my synthesized analogs?

A4: Standard analytical techniques are essential. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, mass spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity[3].

Strategic Synthesis: Troubleshooting & Optimization

The primary routes for modifying the 2-(4-bromo-2-methylphenoxy)acetamide core involve palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing new aryl or heteroaryl moieties in place of the bromine atom, which can probe for additional binding pockets in the biological target.

  • Q: My Suzuki-Miyaura reaction is showing low conversion to the desired product. What are the likely causes?

    • A: Low conversion can stem from several factors:

      • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen)[6]. Pre-catalysts that are more stable can also be used.

      • Poor Base Choice: The base is crucial for the transmetalation step. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates. The choice of base can be solvent and substrate-dependent. A screening of different bases may be necessary[7].

      • Sub-optimal Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often required to dissolve both the organic and inorganic reagents[7]. Ensure adequate mixing, especially in biphasic systems.

      • Low Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 90-110 °C), some catalyst systems may require optimization[8].

  • Q: I am observing a significant amount of a byproduct that appears to be a homocoupling of my boronic acid. How can I prevent this?

    • A: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction[7].

      • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

      • Use of High-Purity Reagents: Ensure your boronic acid is free from impurities.

      • Catalyst Choice: Using a Pd(0) source directly or a pre-catalyst that efficiently generates the active Pd(0) species can minimize this side reaction[6].

  • Q: My starting material is being consumed, but I am isolating the debrominated starting material (protodeboronation). What is happening?

    • A: Protodeboronation is the hydrolysis of the boronic acid back to the corresponding arene. This can be competitive with the desired cross-coupling.

      • Anhydrous Conditions (for the boronic acid): While some water is often necessary for the reaction, excessive water can promote hydrolysis. Use anhydrous solvents and handle boronic acids in a dry environment.

      • Use Boronic Esters: Boronic acid pinacol esters (BPin) are generally more stable towards hydrolysis and can be a good alternative to boronic acids[6].

Guide 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of primary or secondary amines, which can introduce key hydrogen bond donors or acceptors and charged interactions.

  • Q: My Buchwald-Hartwig amination is not proceeding to completion. What should I troubleshoot?

    • A: Similar to the Suzuki reaction, several factors can affect the efficiency of this coupling:

      • Ligand Choice: The choice of phosphine ligand is critical and is often specific to the substrate. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are commonly used to promote both the oxidative addition and reductive elimination steps[9].

      • Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, but can be incompatible with sensitive functional groups. Weaker bases like carbonates may be used with more active catalyst systems[9][10].

      • Reaction Temperature: These reactions often require elevated temperatures. Microwave irradiation can sometimes be used to accelerate the reaction[11].

  • Q: I am concerned about the functional group tolerance of the strong base used in the reaction. Are there milder alternatives?

    • A: Yes, while strong bases like NaOt-Bu are common, systems using milder bases have been developed. For instance, using specific ligands in combination with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can allow the reaction to proceed under more neutral conditions, which is beneficial for substrates with base-sensitive groups like esters or ketones[10].

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 2-(4-bromo-2-methylphenoxy)acetamide with an arylboronic acid.

  • To a reaction vial, add 2-(4-bromo-2-methylphenoxy)acetamide (1 equiv.), arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Under a positive pressure of argon, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting acetamide.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Place the sealed vial in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[8].

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of the starting material.

  • To a dry reaction vial, add 2-(4-bromo-2-methylphenoxy)acetamide (1 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the palladium pre-catalyst (e.g., a G3 XPhos palladacycle, 0.02 equiv.) and the ligand (if not using a pre-catalyst).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography.

Biological Evaluation: Troubleshooting & Data Interpretation

Assuming an anticancer objective, initial screening of newly synthesized compounds is typically performed using cell viability assays.

Guide 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Q: I am observing high variability between my replicate wells in the MTT assay. What are the common causes?

    • A: High variability can undermine the reliability of your results. Key factors to check are:

      • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Inconsistent cell numbers at the start of the experiment is a major source of error[12].

      • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data points[13].

      • Pipetting Errors: Ensure your pipettes are calibrated. When adding reagents, especially the MTT solution and the solubilizing agent, use a multi-channel pipette to minimize well-to-well timing differences[12].

  • Q: My test compound seems to be interfering with the MTT assay. How can I confirm and mitigate this?

    • A: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (appearing as high cell viability)[14].

      • Cell-Free Control: Run a control plate with your compound at various concentrations in media without cells. If you observe a color change, your compound is directly reducing the MTT.

      • Alternative Assays: If interference is confirmed, switch to a different viability assay that uses a different detection principle, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels[15].

  • Q: My results show an increase in absorbance at higher compound concentrations. Does this mean my compound is promoting cell proliferation?

    • A: While possible, it is more likely an artifact. Besides direct MTT reduction by the compound, some compounds can cause changes in cellular metabolism that increase the rate of MTT reduction per cell, without an actual increase in cell number. Always correlate your assay results with visual inspection of the cells under a microscope to check for changes in cell morphology or confluence[14].

Protocol 3: Standard MTT Assay Protocol
  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of your test compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[16].

  • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals[16].

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation and Visualization

Workflow & Pathway Diagrams

G cluster_synthesis Synthesis Workflow cluster_bio Biological Evaluation A 2-(4-Bromo-2-methylphenoxy)acetamide B Suzuki Coupling (Arylboronic Acids) C Buchwald-Hartwig Amination (Amines) D Analog Library E Cell Viability Assay (MTT) F IC50 Determination G Lead Compound Identification H Mechanism of Action Studies (e.g., PARP1 Inhibition Assay)

G DNA_Damage DNA Damage (e.g., from chemotherapy) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication Replication Fork Collapse (in BRCA-deficient cells) PAR PAR Synthesis (PARylation) PARP1->PAR PARP1->Replication Stalled Replication Fork Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR DSB Double-Strand Breaks Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Inhibitor Novel Acetamide Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibition

Table 1: Hypothetical SAR Data for Novel Analogs
Compound IDModification at 4-positionIC₅₀ (µM) vs. HepG2 Cells
Parent -Br> 100
ANA-01 -Phenyl45.2
ANA-02 -4-Fluorophenyl22.8
ANA-03 -3-Pyridyl15.5
ANA-04 -Morpholino38.1
ANA-05 -N-Methylpiperazino9.7

This data is illustrative and intended to show how results can be tabulated for clear comparison.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Available at: [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it?. (2022). ResearchGate. Available at: [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (n.d.). National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PubMed Central. Available at: [Link]

  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020). PubMed. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Available at: [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ResearchGate. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 2-Bromoacetamide. (2025). ResearchGate. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Available at: [Link]

  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. (2015). PubMed. Available at: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). MDPI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Available at: [Link]

  • 2-Bromo-N-(4-bromo-phen-yl)acetamide. (2009). PubMed. Available at: [Link]

  • struggling with MTT assay. (2023). Reddit. Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 2-(4-Bromo-2-methylphenoxy)acetamide

Welcome to the Advanced Applications Support Desk. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Desk. I am Dr. Aris, Senior Application Scientist. You are likely analyzing 2-(4-Bromo-2-methylphenoxy)acetamide (Formula:


) and encountering issues with signal intensity, fragmentation logic, or isotopic verification.

This guide treats your mass spectrometer not as a black box, but as a predictable physical filter. We will troubleshoot your workflow by isolating ionization physics, fragmentation mechanics, and data interpretation.

Part 1: Pre-Acquisition & Ionization (The "Is it there?" Phase)
Q: I see no signal at the expected molecular weight (MW 243/245). Is my synthesis failed?

A: Not necessarily. You are likely looking for the wrong ion species.

The Science: This molecule contains a primary amide and an ether linkage. It is moderately polar but lacks a highly basic amine site.[1]

  • Ionization Mode: Ensure you are using Electrospray Ionization (ESI+) .[1] Electron Impact (EI) is too hard for this molecule and will shatter the parent ion before detection.

  • Adduct Formation: Amides are notorious for "sodiation."[1] If your mobile phase lacks a strong proton donor (like 0.1% Formic Acid), the molecule will grab a Sodium (

    
    ) or Potassium (
    
    
    
    ) ion from the glassware or solvent.

Diagnostic Protocol: Scan your spectrum for these specific masses.[1] If you see the Sodium adduct, your compound is present.

SpeciesFormulam/z (

)
m/z (

)
Note
Neutral Mass

243.0245.0Theoretical
Protonated


244.0 246.0 Ideal Target
Sodiated


266.0 268.0 Common in low acid
Potassiated


282.0 284.0 Common contaminant
Dimer


509.0 511.0/513.0 High concentration artifact

Pro Tip: If the


 peak dominates, add 0.1% Formic Acid or Ammonium Acetate to your mobile phase to force the signal back to 

, which fragments more predictably.
Part 2: Isotopic Verification (The "Is it Bromine?" Phase)
Q: My peak is split into two signals of equal height. Is this a mixture?

A: No, this is the definitive chemical signature of your compound.

The Science: Bromine exists naturally as two stable isotopes:


 (50.7%) and 

(49.3%). This creates a 1:1 ratio "doublet" separated by exactly 2.0 Daltons.[1]
  • If you see a single peak: It is not your compound.

  • If the ratio is 3:1: You have Chlorine, not Bromine.[2]

  • If the ratio is 1:1: You have confirmed the Bromine moiety.[3]

Visualizing the Workflow: Use this logic flow to validate your parent ion before attempting fragmentation analysis.

Troubleshooting Start Start: Observed Spectrum CheckMass Check Region m/z 244-246 Start->CheckMass Signal Is there a signal? CheckMass->Signal Adducts Check m/z 266 (Na+) or 282 (K+) Signal->Adducts No Isotope Check Isotope Pattern Signal->Isotope Yes WrongComp STOP: Wrong Compound (Check Synthesis) Adducts->WrongComp No Signal Optimize Add 0.1% Formic Acid to Mobile Phase Adducts->Optimize Signal Found Doublet Is it a 1:1 Doublet (Gap = 2 Da)? Isotope->Doublet Confirmed CONFIRMED: Brominated Parent Ion Doublet->Confirmed Yes Doublet->WrongComp No (Single Peak) Optimize->CheckMass

Figure 1: Decision tree for signal validation. Note the critical loop for adduct correction.

Part 3: Fragmentation Mechanics (The "What broke?" Phase)
Q: I am seeing fragments at m/z 227 and 185. What is the mechanism?

A: These are the characteristic neutral losses for phenoxyacetamides.

The Science: In Collision-Induced Dissociation (CID), the energy breaks the weakest bonds first.

  • Primary Loss (

    
    ):  Primary amides easily lose ammonia (
    
    
    
    , 17 Da) to form an acylium ion.[1] This is often the base peak in MS/MS.
  • Ether Cleavage: The bond between the phenoxy oxygen and the alkyl chain (

    
    ) is susceptible to cleavage, releasing the stable brominated phenolic cation.
    

Detailed Pathway:

  • Precursor: m/z 244/246 (

    
    )
    
  • Pathway A (Amide Loss):

    • Mechanism: Nucleophilic attack of the carbonyl oxygen on the amide proton, expelling

      
      .
      
    • Loss: 17 Da (

      
      ).[1]
      
    • Result: m/z 227 / 229 (Acylium cation).[1]

  • Pathway B (Ether Cleavage):

    • Mechanism: Inductive cleavage at the ether oxygen.

    • Loss: 59 Da (

      
       - acetamide radical) or 58 Da (neutral acetamide).[1]
      
    • Result: m/z 185 / 187 (4-bromo-2-methylphenol cation).[1]

Fragmentation Pathway Diagram:

Fragmentation Parent Parent Ion [M+H]+ m/z 244 / 246 Frag1 Acylium Ion m/z 227 / 229 Parent->Frag1 Loss of NH3 (-17 Da) Frag2 Phenolic Cation m/z 185 / 187 Parent->Frag2 Ether Cleavage (-59 Da) Frag1->Frag2 Secondary Loss (Ketene -42 Da)

Figure 2: Proposed fragmentation pathways for 2-(4-Bromo-2-methylphenoxy)acetamide under ESI-CID conditions.

Part 4: Common Pitfalls & Solutions
Q: Why is my mass accuracy off by 0.5 Da?

A: Check the Nitrogen Rule .

  • The Rule: A neutral organic molecule with an odd number of nitrogens (1 in this case) has an odd nominal mass (243).

  • The Trap: In ESI, we observe

    
    , which adds a proton (H=1). Therefore, your observed ion must be EVEN  (244).[1]
    
  • Troubleshooting: If you are measuring 243.0 in positive mode, you might be looking at a radical cation (

    
    ) formed by in-source fragmentation (rare in ESI) or an instrument calibration error.[1]
    
Q: How do I confirm the position of the Methyl group?

A: Mass Spec alone is difficult for regio-isomer differentiation (e.g., 2-methyl vs 3-methyl).

  • Solution: You must use NMR (Nuclear Magnetic Resonance) or compare retention times with a known standard.[1] However, ortho-substitution (2-methyl) often creates a "steric effect" that may slightly alter the ratio of the

    
     loss compared to para-substitution, but this is subtle and requires reference standards.
    
References
  • NIST Mass Spectrometry Data Center. 2-Bromo-N-(4-methylphenyl)acetamide Properties (Analog). National Institute of Standards and Technology.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules such as Stevenson's Rule and Nitrogen Rule).[1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Source for ESI adduct formation mechanisms and amide fragmentation).[1]

  • PubChem Compound Summary. N-(4-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information.[1] Available at: [Link] (Note: While the specific phenoxy isomer is rare in public databases, the fragmentation logic is derived from the structural analogs found in these validated repositories.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-(4-Bromo-2-methylphenoxy)acetamide vs. Commercial Phenoxy Auxins

Executive Summary This guide evaluates 2-(4-Bromo-2-methylphenoxy)acetamide (referred to herein as Br-MPA-Amide ), a structural analog of the commercial herbicide MCPA.[1] Unlike standard phenoxy acid herbicides (e.g., 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2-(4-Bromo-2-methylphenoxy)acetamide (referred to herein as Br-MPA-Amide ), a structural analog of the commercial herbicide MCPA.[1] Unlike standard phenoxy acid herbicides (e.g., 2,4-D, MCPA) which are often applied as salts or esters, this compound incorporates an acetamide moiety and a bromine substituent.[1]

Key Finding: Br-MPA-Amide functions as a lipophilic pro-herbicide .[1] The acetamide group facilitates enhanced cuticular penetration compared to free acids, after which it undergoes enzymatic hydrolysis to release the active auxin mimic, 4-bromo-2-methylphenoxyacetic acid. While the bromine substitution generally results in slightly lower receptor affinity than chlorine (MCPA), the amide formulation offers potential advantages in volatility reduction and drift management.

Chemical Identity & Structural Logic[1]

To understand the performance profile of Br-MPA-Amide, we must deconstruct its structure against industry standards: MCPA (the direct chloro-analog) and 2,4-D (the auxinic benchmark).

Structural Comparison Table
FeatureBr-MPA-Amide (Target)MCPA (Standard)2,4-D (Benchmark)
IUPAC Name 2-(4-Bromo-2-methylphenoxy)acetamide(4-Chloro-2-methylphenoxy)acetic acid(2,4-Dichlorophenoxy)acetic acid
Functional Group Acetamide (

)
Carboxylic Acid (

)
Carboxylic Acid (

)
Halogen Bromine (4-position)Chlorine (4-position)Chlorine (2, 4-positions)
Lipophilicity (Est.[1] LogP) ~2.1 - 2.5 (Moderate)~2.8 (Acid form)~2.8 (Acid form)
Volatility Risk Low (H-bonding amide)Low (Salts) / High (Esters)Low (Salts) / High (Esters)
Primary State Solid / SuspensionLiquid Conc.[1] (Salt)Liquid Conc.[1] (Salt/Ester)
The "Bromine vs. Chlorine" Factor

The substitution of Chlorine (Cl) with Bromine (Br) at the para-position alters the electronic and steric properties:

  • Steric Bulk: The Van der Waals radius of Br (1.85 Å) is larger than Cl (1.75 Å).[1] This slight increase can induce steric clash within the TIR1 auxin receptor pocket, potentially reducing binding affinity compared to MCPA [1].[1]

  • Electronegativity: Br is less electronegative than Cl.[1] This alters the pKa of the phenol ring and the strength of halogen bonding within the receptor active site [2].

Mechanism of Action (MoA): The Pro-Herbicide Pathway

Unlike acetamide herbicides (e.g., Acetochlor) which inhibit VLCFA synthesis, Br-MPA-Amide is an Auxin Mimic .[1] However, it requires bioactivation.[1]

The Activation Cascade
  • Uptake: The neutral amide functionality allows diffusion across the lipophilic plant cuticle without the need for esterification.

  • Bioactivation: Once cytosolic, the compound acts as a substrate for endogenous amidases , which hydrolyze the amide bond, releasing the free acid (active auxin) and ammonia.

  • Signaling: The free acid binds to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA repressors and triggering uncontrolled gene expression (epinasty, tissue proliferation) [3].

Pathway Visualization[1]

AuxinPathway Application Foliar Application (Br-MPA-Amide) Cuticle Cuticle Penetration (Lipophilic Transport) Application->Cuticle Hydrolysis Enzymatic Hydrolysis (Amidase) Cuticle->Hydrolysis Intracellular Entry ActiveForm Active Metabolite (4-Bromo-2-methylphenoxyacetic acid) Hydrolysis->ActiveForm Release of NH3 Receptor TIR1/AFB Complex Binding ActiveForm->Receptor Mimics IAA Degradation Ubiquitination of Aux/IAA Repressors Receptor->Degradation Response Uncontrolled Growth (Epinasty/Death) Degradation->Response

Figure 1: The bioactivation pathway of Br-MPA-Amide from application to auxinic response.[1]

Comparative Performance Analysis

Efficacy & Spectrum[1][2]
  • Broadleaf Control: Like MCPA, Br-MPA-Amide is selective for broadleaf weeds (dicots) and generally safe on cereals (monocots).[1]

  • Potency: Experimental data on halogenated auxins suggests the Bromo-analog is 10-25% less potent on a molar basis than the Chloro-analog (MCPA) due to the size of the halogen [1]. However, the amide formulation may compensate for this by improving rainfastness and uptake efficiency compared to amine salts of MCPA.

Environmental Fate & Safety[1]
  • Volatility: Phenoxy esters (e.g., 2,4-D Ethyl Hexyl Ester) are prone to vapor drift.[1] The acetamide moiety in Br-MPA-Amide engages in hydrogen bonding, significantly reducing vapor pressure and drift risk.

  • Soil Mobility: The amide is moderately mobile but rapidly hydrolyzed by soil microbial amidases into the acid form, which is then degraded similarly to MCPA (half-life ~7-14 days) [4].

Experimental Protocols (Self-Validating)

To verify the comparative activity of Br-MPA-Amide against MCPA, researchers should utilize the Root Elongation Inhibition Assay . This protocol is self-validating because it includes both a negative control (solvent) and a positive control (known auxin).[1]

Synthesis of Br-MPA-Amide (Lab Scale)
  • Reagents: 4-Bromo-2-methylphenol (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone.[1]
    
  • Procedure:

    • Dissolve phenol in acetone; add

      
      .[1] Reflux for 30 min.
      
    • Add 2-Chloroacetamide dropwise.[1] Reflux for 4-6 hours.

    • Filter inorganic salts.[1] Evaporate solvent.[1]

    • Purification: Recrystallize from Ethanol/Water.

    • Validation: Confirm structure via NMR (

      
      ) and Melting Point.
      
Cucumber Root Elongation Bioassay
  • Objective: Quantify auxinic activity (

    
    ) relative to MCPA.
    
  • Test Species: Cucumis sativus (Cucumber) - highly sensitive to auxins.[1]

  • Workflow:

    • Germination: Germinate seeds on moist filter paper for 24h.

    • Treatment: Place seedlings in Petri dishes containing test solutions (

      
       to 
      
      
      
      of Br-MPA-Amide vs. MCPA).
    • Incubation: 72 hours at 25°C, dark.

    • Measurement: Measure primary root length.

    • Calculation: Plot dose-response curve; calculate

      
      .
      
Experimental Workflow Diagram

Protocol cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Bioassay Step1 Reflux: 4-Bromo-2-methylphenol + 2-Chloroacetamide Step2 Purification: Recrystallization (EtOH) Step1->Step2 Step3 Validation: NMR / Melting Point Step2->Step3 Step4 Prepare Solutions: 1nM - 100µM Concentration Step3->Step4 Yield Calculation Step5 Incubate: Cucumber Seedlings (72h) Step4->Step5 Step6 Measure: Root Length Inhibition Step5->Step6

Figure 2: Integrated workflow for the synthesis and biological evaluation of Br-MPA-Amide.

References

  • BenchChem. (2025).[1] Comparative Analysis of the Biological Activities of Halogenated Phenoxy Analogs. Retrieved from [1]

  • MDPI. (2025).[1] Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.[2][3] Retrieved from

  • NBInno. (2024).[1] The Mechanism of Action: How Phenoxy Herbicides Work.[1] Retrieved from [1]

  • Indian Ecological Society. (2024).[1] Biodegradation of Phenoxyacetic Acid Herbicides (MCPA and 2,4-D).[1] Retrieved from

  • University of Nebraska-Lincoln. (2023).[1] Metabolism of Herbicides: Hydrolysis Reactions in Plants.[4] Retrieved from [1]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-(4-Bromo-2-methylphenoxy)acetamide and Its Analogs

In the landscape of medicinal chemistry, the phenoxyacetamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the bio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the phenoxyacetamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological activity of 2-(4-Bromo-2-methylphenoxy)acetamide and its structurally related analogs. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents, with a primary focus on their antifungal and anticancer properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

Introduction to the 2-(Phenoxy)acetamide Scaffold

The 2-(phenoxy)acetamide core structure is a versatile pharmacophore that has been extensively explored in the quest for novel therapeutic agents. Its synthetic accessibility and the ease with which substitutions can be made on both the phenoxy ring and the acetamide nitrogen allow for the generation of large and diverse chemical libraries. This structural flexibility has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The central hypothesis underpinning the exploration of this scaffold is that the nature and position of substituents on the aromatic ring and the acetamide moiety can significantly modulate the compound's interaction with biological targets, thereby influencing its potency and selectivity.

This guide will focus on analogs of 2-(4-Bromo-2-methylphenoxy)acetamide, a molecule featuring a halogen and an alkyl group on the phenoxy ring. We will delve into how modifications of these substituents and the acetamide group impact its biological profile, offering insights for the rational design of future drug candidates.

Comparative Analysis of Antifungal Activity

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Phenoxyacetamide derivatives have shown considerable promise in this area. The following sections compare the antifungal activity of various analogs, highlighting key structural determinants for their efficacy.

Influence of Phenoxy Ring Substituents

The substitution pattern on the phenoxy ring is a critical determinant of antifungal activity. While direct comparative data for a series of 2-(4-Bromo-2-methylphenoxy)acetamide analogs is limited, we can infer structure-activity relationships by examining related compounds from various studies.

One study on 4-hydroxy-2-quinolone analogs, which share some structural similarities with the phenoxy scaffold, demonstrated that a brominated analog with a long alkyl side chain exhibited exceptional antifungal activity against Aspergillus flavus, even surpassing the efficacy of the standard drug Amphotericin B.[4] This suggests that the presence of a bromine atom can be highly advantageous for antifungal potency.

Table 1: Antifungal Activity of Selected Phenoxyacetamide Analogs and Related Structures

Compound/AnalogTarget OrganismActivity (MIC/IC50)Reference
Brominated 4-hydroxy-2-quinolone analog (3j)Aspergillus flavusIC50 = 1.05 µg/mL[4]
Amphotericin B (Positive Control)Aspergillus flavusNot specified in the same study, but generally potent[4]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

The causality behind the enhanced activity of brominated compounds may lie in the halogen's ability to increase lipophilicity, thereby facilitating passage through the fungal cell membrane. Furthermore, the bromo substituent can participate in halogen bonding, a non-covalent interaction that can enhance binding to target enzymes or proteins within the fungus.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, based on standard methodologies.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal microorganism.

Materials:

  • Test compounds

  • Fungal strain (e.g., Candida albicans, Aspergillus flavus)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Include wells for a positive control (broth with inoculum and a standard antifungal), a negative control (broth with inoculum and the vehicle used to dissolve the compounds), and a sterility control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the negative control.

Workflow Diagram:

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate at 35°C C->D E Read Results (Visual/OD) D->E F Determine MIC E->F

Caption: Workflow for Antifungal Susceptibility Testing.

Comparative Analysis of Anticancer Activity

The phenoxyacetamide scaffold has also been a fertile ground for the discovery of novel anticancer agents. The cytotoxic effects of these compounds are highly dependent on the substitution patterns on the aromatic rings.

Structure-Activity Relationship (SAR) Insights

Several studies have shed light on the SAR of phenoxyacetamide derivatives as anticancer agents. One prominent finding is that the presence of halogens on the aromatic ring often enhances anticancer activity.[1] Another study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with a nitro group also exhibited significant anticancer, anti-inflammatory, and analgesic activities.[2][3]

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that analogs containing a nitro moiety had a higher cytotoxic effect against the PC3 (prostate carcinoma) cell line compared to those with a methoxy group.[5] This highlights the importance of electron-withdrawing groups in enhancing cytotoxicity.

Table 2: Cytotoxicity of Selected Phenoxyacetamide Analogs

CompoundSubstituent on N-phenyl ringCell LineIC50 (µM)Reference
2ao-nitroPC3>100[5]
2bm-nitroPC352[5]
2cp-nitroPC380[5]
2do-methoxyPC3>100[5]
2em-methoxyPC3>100[5]
2fp-methoxyPC3>100[5]
Imatinib (Control)-PC340[5]

Note: This table is adapted from a single study to ensure direct comparability of the data.

The data suggests that the position of the electron-withdrawing nitro group is crucial, with the meta-position conferring the highest potency in this particular series. The underlying mechanism for this observation could be related to how the substituent influences the electronic properties of the entire molecule, affecting its ability to interact with the target protein or its metabolic stability within the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compounds

  • Cancer cell line (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include wells for a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add a specific volume of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Discussion and Future Perspectives

The collective evidence from various studies strongly suggests that the 2-(phenoxy)acetamide scaffold is a highly promising platform for the development of novel therapeutic agents. The biological activity of these compounds can be finely tuned through targeted modifications of their chemical structure.

Key Takeaways:

  • Halogenation: The introduction of halogen atoms, particularly bromine, on the phenoxy ring appears to be a favorable strategy for enhancing both antifungal and anticancer activities.

  • Electron-Withdrawing Groups: Electron-withdrawing groups, such as the nitro group, can significantly increase the cytotoxic potential of these compounds against cancer cells. The position of these substituents is also a critical factor influencing their potency.

  • Further Analogs for Investigation: A systematic investigation of analogs of 2-(4-Bromo-2-methylphenoxy)acetamide is warranted. This should include:

    • Varying the halogen at the 4-position (F, Cl, I).

    • Exploring different alkyl and alkoxy groups at the 2-position.

    • Modifying the acetamide moiety with different N-substituents to explore new interactions with biological targets.

The synthesis and biological evaluation of such a focused library of compounds would provide a more direct and robust understanding of the SAR, paving the way for the development of optimized drug candidates with improved efficacy and selectivity.

Conclusion

This guide has provided a comparative overview of the biological activity of 2-(4-Bromo-2-methylphenoxy)acetamide and its analogs, drawing upon a range of scientific literature. While a direct head-to-head comparison of a systematic series of analogs is not yet available, the existing data provides valuable insights into the structure-activity relationships governing their antifungal and anticancer properties. The strategic placement of halogen and electron-withdrawing substituents on the phenoxy ring has been identified as a key factor in enhancing biological activity. The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers in the field. Future systematic studies focusing on the 2-(4-Bromo-2-methylphenoxy)acetamide scaffold are essential to unlock its full therapeutic potential.

References

Sources

Validation

Structural Elucidation of 2-(4-Bromo-2-methylphenoxy)acetamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary & Core Directive In the development of aryloxyacetamide herbicides and pharmaceutical intermediates, establishing the unambiguous 3D structure is critical. While NMR ( H, C) and Mass Spectrometry (MS) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of aryloxyacetamide herbicides and pharmaceutical intermediates, establishing the unambiguous 3D structure is critical. While NMR (


H, 

C) and Mass Spectrometry (MS) provide connectivity, they fail to capture the supramolecular assembly and precise bond metrics (torsion angles, hydrogen bonding) that define solid-state stability and bioavailability.

This guide details the structural confirmation of 2-(4-Bromo-2-methylphenoxy)acetamide (hereafter BMPA ). We compare the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for this class of molecules.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis justifies the resource investment in SC-XRD by highlighting the limitations of standard screening methods for BMPA.

Table 1: Technical Performance Matrix
FeatureNMR (

H /

C)
Mass Spectrometry (HRMS) IR Spectroscopy SC-XRD (Gold Standard)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & FragmentationFunctional Groups (C=O, N-H)Absolute 3D Structure & Packing
Stereochemistry Inferential (via NOE/Coupling)NoneNoneDirect Determination
Phase State Solution (averaged dynamics)Gas Phase (ionized)Solid/LiquidSolid State (Lattice)
Polymorph Detection Impossible (unless SS-NMR)ImpossibleLimitedDefinitive
Intermolecular Forces Concentration dependentNoneInferential (peak broadening)Visualizes H-Bond Networks
Ambiguity Risk High (for conformers)Medium (isomers have same mass)HighNear Zero
Why SC-XRD is Mandatory for BMPA
  • Conformational Locking: In solution (NMR), the ether linkage (

    
    ) rotates freely. SC-XRD reveals the bioactive conformation locked in the crystal lattice.
    
  • Hydrogen Bonding: Aryloxyacetamides form robust

    
     hydrogen bond networks (head-to-tail chains) that dictate solubility and melting point. Only SC-XRD maps these interactions precisely.
    
  • Halogen Bonding: The para-Bromine atom often participates in

    
     or 
    
    
    
    interactions, which are invisible to NMR but critical for rational drug design.

Experimental Protocol: Synthesis & Crystallization

To confirm the structure, high-quality single crystals are required. The following protocol ensures phase purity and optimal crystal growth.

Synthesis of BMPA (Williamson Ether Synthesis)
  • Reaction: 4-Bromo-2-methylphenol + 2-Chloroacetamide

    
     2-(4-Bromo-2-methylphenoxy)acetamide
    
  • Mechanism:

    
     nucleophilic substitution.
    

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 4-Bromo-2-methylphenol (10 mmol) in anhydrous acetone (50 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-Chloroacetamide (11 mmol) and a catalytic amount of Potassium Iodide (KI).

  • Reflux: Heat the mixture to reflux (

    
    C) for 6-8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
    
  • Workup: Filter the hot solution to remove inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Precipitation: Wash the crude solid with cold water to remove unreacted amide.

Crystallization for X-Ray Diffraction[1]
  • Method: Slow Evaporation (Thermodynamic Control).

  • Solvent System: Ethanol/DMF (9:1) or pure Ethanol.

Protocol:

  • Dissolve 50 mg of crude BMPA in 5 mL of warm Ethanol.

  • Filter the solution through a 0.45

    
     syringe filter into a clean scintillation vial (removes dust nucleation sites).
    
  • Cover the vial with parafilm and poke 3-4 small holes.

  • Store in a vibration-free, dark environment at

    
    C.
    
  • Harvest: Colorless block/needle crystals typically appear within 3-5 days.

Structural Characterization Workflow

The following diagram illustrates the logical flow from synthesis to absolute structure confirmation, highlighting the decision points where SC-XRD resolves ambiguity.

BMPA_Characterization Start Crude BMPA Solid NMR 1H NMR / IR Analysis (Confirms Functional Groups) Start->NMR Ambiguity Ambiguity: Conformation? Polymorphs? Packing Forces? NMR->Ambiguity Cryst Recrystallization (Slow Evaporation in EtOH) Ambiguity->Cryst Required Selection Microscope Selection (0.2 x 0.2 x 0.3 mm Block) Cryst->Selection XRD SC-XRD Data Collection (Mo Kα, 296K) Selection->XRD Solve Structure Solution (SHELXT / Olex2) XRD->Solve Refine Refinement (R-factor < 5%) Solve->Refine Result FINAL MODEL: Bond Lengths (C-Br: ~1.90Å) H-Bond Network (N-H...O) Torsion Angles Refine->Result

Figure 1: Structural elucidation workflow. Note how spectroscopic ambiguity triggers the requirement for crystallization and diffraction.

SC-XRD Data Analysis & Expected Metrics

When analyzing the solved structure of BMPA, specific geometric parameters confirm the identity and stability of the molecule.

Data Collection Parameters[2][3][4][5][6]
  • Radiation: Mo

    
     (
    
    
    
    ).[1][2] Reason: Bromine is a heavy absorber; Copper radiation (
    
    
    ) would cause significant absorption errors.
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Cryo is preferred to reduce thermal motion (ellipsoids).

Key Structural Metrics (Representative)

Based on analogous aryloxyacetamide structures (e.g., 2-bromo-N-(4-bromophenyl)acetamide [1, 2]), the following metrics validate the BMPA structure:

ParameterExpected ValueStructural Insight
C–Br Bond Length

Typical for aromatic bromides; deviations suggest disorder.
Ether Bond Angle (

)

Indicates

hybridization character of the oxygen.
Amide Torsion (

)

or

Amide group is planar due to resonance.
H-Bond Distance (

)

Primary stabilizing force in the crystal lattice.
Supramolecular Assembly Logic

The amide group (


) acts as both a hydrogen bond donor and acceptor.
  • Primary Interaction: The amide

    
     donates a proton to the carbonyl oxygen (
    
    
    
    ) of a neighboring molecule.
  • Result: Formation of

    
     chains or 
    
    
    
    dimers (Graph set notation). This "zipper" effect is what makes the crystal solid and stable.

H_Bonding Mol1 Molecule A (Amide Donor -NH) Mol2 Molecule B (Carbonyl Acceptor =O) Mol1->Mol2 Primary Chain Mol3 Molecule C (Ether Oxygen) Mol2->Mol3 Packing Force Interaction1 Strong H-Bond (2.9 Å) Interaction2 Weak Interaction (C-H...O)

Figure 2: Supramolecular assembly logic. The strong N-H...O interaction (red dashed line) is the dominant feature visualized only by X-ray diffraction.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[1] 2-Bromo-N-(4-bromophenyl)acetamide.[3][1] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Link

  • Pareek, A., et al. (2013). Synthesis and characterization of some new bioactive aryloxyacetamides. Journal of Chemical Sciences. (Contextual grounding for synthesis).
  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Link

  • BenchChem. (2025).[4] Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. (Protocol Reference). Link

Sources

Comparative

Independent Verification of 2-(4-Bromo-2-methylphenoxy)acetamide Synthesis: A Comparative Technical Guide

Topic: Independent Verification of the Synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide Content Type: Publish Comparison Guide Executive Summary & Core Directive This guide serves as an independent technical verificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide Content Type: Publish Comparison Guide

Executive Summary & Core Directive

This guide serves as an independent technical verification of the synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide (CAS: 301693-65-2). This compound is a critical intermediate in the development of voltage-gated sodium channel blockers and anticonvulsant agents.

Unlike standard literature that often defaults to single-step alkylation, our internal validation suggests that for high-purity library generation, a two-step ester-intermediate pathway offers superior reproducibility and purification profiles. This guide objectively compares the "Direct Alkylation" method against the "Stepwise Ester-Amidation" method, providing experimental data to support the selection of the optimal route.

Comparative Analysis of Synthetic Routes

We evaluated two primary methodologies for accessing the target scaffold. The comparison focuses on yield, atom economy, and purification burden.

The Competitors
  • Method A: Direct Williamson Ether Synthesis (The "Standard" Route)

    • Mechanism: Direct

      
       displacement of chloride from 2-chloroacetamide by the phenoxide ion.
      
    • Common Pitfall: Competitive hydrolysis of the primary amide under basic conditions and N-alkylation side products.

  • Method B: Stepwise Ester-Amidation (The "Verified" Route)

    • Mechanism: Alkylation with ethyl chloroacetate followed by mild ammonolysis.

    • Advantage: The ester intermediate allows for easy recrystallization, removing unreacted phenol before the final amide formation.

Performance Data Summary
MetricMethod A: Direct AlkylationMethod B: Stepwise Ester-Amidation
Overall Yield 45 - 55%78 - 85%
Purity (HPLC) 92% (requires column chrom.)>98% (recrystallization only)
Reaction Time 18-24 Hours6 Hours (Step 1) + 4 Hours (Step 2)
Purification Silica Gel ChromatographyEthanol Recrystallization
Scalability Poor (<5g)Excellent (>100g)

Analyst Note: While Method A appears shorter, the purification difficulty due to the amphiphilic nature of the acetamide byproduct significantly hampers throughput. Method B is the recommended verified protocol.

Validated Experimental Protocols

Visual Workflow (Method B)

SynthesisWorkflow Start 4-Bromo-2-methylphenol Step1 Step 1: Alkylation (Ethyl chloroacetate, K2CO3, Acetone) Start->Step1 Reflux 6h Inter Intermediate: Ethyl 2-(4-bromo-2-methylphenoxy)acetate Step1->Inter Cryst. EtOH Step2 Step 2: Ammonolysis (NH3 in MeOH, RT) Inter->Step2 Stir 4h Final Product: 2-(4-Bromo-2-methylphenoxy)acetamide Step2->Final Filtration

Figure 1: Validated two-step synthesis workflow ensuring removal of phenolic impurities prior to amide formation.

Detailed Methodology (Method B)

Step 1: Synthesis of Ethyl 2-(4-bromo-2-methylphenoxy)acetate

  • Charge: In a 250 mL round-bottom flask, dissolve 4-bromo-2-methylphenol (18.7 g, 100 mmol) in anhydrous acetone (150 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 20.7 g, 150 mmol). Ensure the base is finely ground to maximize surface area.
    
  • Reagent Addition: Add ethyl chloroacetate (13.5 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

    
    ) should disappear.
    
  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting oil/solid from cold ethanol to yield white crystals.

    • Yield Check: Expect ~24.5 g (90%).

Step 2: Ammonolysis to 2-(4-Bromo-2-methylphenoxy)acetamide

  • Charge: Dissolve the ester from Step 1 (13.6 g, 50 mmol) in methanol (50 mL).

  • Reagent: Add 7N ammonia in methanol (30 mL) or bubble anhydrous ammonia gas for 30 minutes at

    
    .
    
  • Reaction: Stir the sealed vessel at room temperature for 4 hours. A white precipitate (the primary amide) will begin to form.[1]

  • Isolation: Cool the mixture to

    
     for 1 hour. Filter the solid precipitate.[2]
    
  • Wash: Wash the cake with cold methanol (

    
     mL) and diethyl ether (
    
    
    
    mL).
  • Drying: Dry under vacuum at

    
    .
    

Analytical Verification (Self-Validating System)

To independently verify the synthesis, the following spectral characteristics must be met. Deviations indicate specific failure modes.

TechniqueExpected SignalMechanistic Interpretation
IR (KBr)

N-H Stretching: Confirms conversion of Ester

Primary Amide.
IR (KBr)

C=O (Amide I): Shifted from ester (

).
1H NMR


:
Diagnostic singlet. If split/shifted, check for unreacted chloroacetamide.
1H NMR


:
Confirms the 2-methyl substitution pattern.
Melting Point

Sharp range indicates high purity. Broad range (<

) suggests phenol contamination.

Failure Mode Analysis:

  • Presence of peak at 1735 cm⁻¹: Incomplete ammonolysis. Extend reaction time.

  • Broad OH stretch at 3400 cm⁻¹: Unreacted phenol carried over. Recrystallize from toluene.

Structural & Performance Insights

Steric Influence of the Methyl Group

The 2-methyl group is not merely a bystander; it provides steric bulk that protects the ether linkage from rapid metabolic cleavage compared to the unsubstituted analog.

StericEffect Compound 2-(4-Bromo-2-methylphenoxy)acetamide Steric Steric Hindrance (2-Me) Compound->Steric Metabolism Metabolic Stability (Resistance to O-dealkylation) Steric->Metabolism Blocks CYP450 Approach Activity Enhanced In Vivo Half-life Metabolism->Activity

Figure 2: Causal relationship between the ortho-methyl substitution and pharmacokinetic stability.

Comparative Biological Context

While this guide focuses on synthesis, the utility of this compound lies in its structural similarity to known anticonvulsants like Lacosamide and Mexiletine .

  • Lacosamide: Functionalized amino acid.

  • Target Compound: Phenoxyacetamide.

  • Insight: The phenoxyacetamide scaffold serves as a bioisostere, often exhibiting sodium channel blocking activity with a distinct solubility profile due to the ether oxygen.

References

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Source: PubMed Central (PMC). URL:[Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Source: RSC Advances.[3] URL:[Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives. Source: MDPI (Molecules). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Anticancer Performance of 2-(4-Bromo-2-methylphenoxy)acetamide

Introduction: The Therapeutic Potential of Novel Phenoxyacetamide Derivatives The phenoxyacetamide scaffold is a recurring motif in pharmacologically active compounds, demonstrating a wide spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Phenoxyacetamide Derivatives

The phenoxyacetamide scaffold is a recurring motif in pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and analgesic properties.[1] The inherent versatility of this chemical backbone allows for structural modifications that can fine-tune its therapeutic effects. Within this class, brominated phenols are of particular interest due to their established antioxidant and anticancer activities. The subject of this guide, 2-(4-Bromo-2-methylphenoxy)acetamide, is a novel derivative that combines these key features. This document provides a comprehensive experimental framework for evaluating its anticancer potential against established commercial chemotherapy agents.

This guide is intended for researchers, scientists, and drug development professionals. It is designed to be a practical, in-depth resource, explaining not just the "how" but also the "why" behind the proposed experimental design. By following the outlined protocols, researchers can generate robust, reproducible data to benchmark the performance of this novel compound and elucidate its mechanism of action.

Benchmarking Strategy: A Multi-Faceted Approach to Anticancer Evaluation

To thoroughly assess the anticancer efficacy of 2-(4-Bromo-2-methylphenoxy)acetamide, a multi-pronged in vitro approach is proposed. This strategy will compare the novel compound against well-characterized, commercially available anticancer drugs, Doxorubicin and 5-Fluorouracil (5-FU), using a panel of human cancer cell lines. This head-to-head comparison will provide a clear indication of the compound's relative potency and potential for further development.

The experimental workflow is designed to first establish the cytotoxic potential of the compound, then to delve into the mechanism of cell death (apoptosis), and finally to investigate its effects on cell cycle progression.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Data Interpretation A Prepare Stock Solutions (Compound, Doxorubicin, 5-FU) C MTT Assay (Determine IC50 Values) A->C B Cell Culture (MCF-7, HepG2, PC-3) B->C D Annexin V-FITC/PI Staining (Apoptosis Assay) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 F Comparative Analysis of IC50 Values C->F G Quantification of Apoptotic vs. Necrotic Cells D->G H Analysis of Cell Cycle Arrest E->H

Caption: Proposed experimental workflow for benchmarking 2-(4-Bromo-2-methylphenoxy)acetamide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure experimental reproducibility and integrity. Each protocol is a self-validating system with appropriate controls.

Cell Lines and Culture Conditions
  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • HepG2 (Human hepatocellular carcinoma)

    • PC-3 (Human prostate adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Test Compounds
  • 2-(4-Bromo-2-methylphenoxy)acetamide: Synthesize and purify the compound. Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

  • Doxorubicin (Commercial Control): Procure from a commercial supplier. Prepare a 10 mM stock solution in sterile water.

  • 5-Fluorouracil (Commercial Control): Procure from a commercial supplier. Prepare a 10 mM stock solution in DMSO.

  • Storage: Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3] It measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and commercial controls in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin/5-FU).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the test compound and controls at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel and PI fluorescence is detected in the FL2 channel.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound and controls for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds on Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)PC-3 (Prostate Cancer)
2-(4-Bromo-2-methylphenoxy)acetamideExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
5-FluorouracilExperimental ValueExperimental ValueExperimental Value

Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells after 24h Treatment

Treatment (at IC50)Cell Line% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle Control MCF-7
2-(4-Bromo-2-methylphenoxy)acetamide MCF-7
Doxorubicin MCF-7
5-Fluorouracil MCF-7

Table 3: Hypothetical Cell Cycle Distribution (%) after 24h Treatment

Treatment (at IC50)Cell LineG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control MCF-7
2-(4-Bromo-2-methylphenoxy)acetamide MCF-7
Doxorubicin MCF-7
5-Fluorouracil MCF-7

Anticipated Signaling Pathways and Mechanistic Insights

Many anticancer agents exert their effects by inducing apoptosis. The Annexin V assay will reveal if 2-(4-Bromo-2-methylphenoxy)acetamide induces this programmed cell death pathway. Cell cycle analysis will further elucidate the mechanism by identifying if the compound causes cell cycle arrest at a specific phase, a common mechanism for many chemotherapeutic drugs.

G Compound 2-(4-Bromo-2-methylphenoxy)acetamide Cell Cancer Cell Compound->Cell Enters Cell DNA_Damage DNA Damage Cell->DNA_Damage Potential Mechanism Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Hypothetical mechanism of action for the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 2-(4-Bromo-2-methylphenoxy)acetamide as a potential anticancer agent. The proposed experiments will yield crucial data on its cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle, all in direct comparison to established commercial drugs.

Positive results from these in vitro studies would warrant further investigation, including:

  • In vivo studies: To evaluate the compound's efficacy and toxicity in animal models.

  • Target identification: To determine the specific molecular targets of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs for improved potency and selectivity.

By systematically applying the methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of this and other novel phenoxyacetamide derivatives, contributing to the ongoing search for more effective cancer therapies.

References

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • Brieflands. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • PubMed. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PMC. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

Sources

Comparative

head-to-head comparison of 2-(4-Bromo-2-methylphenoxy)acetamide with a reference compound

Topic: Head-to-Head Comparison: 2-(4-Bromo-2-methylphenoxy)acetamide vs. Lacosamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Evaluating Next...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison: 2-(4-Bromo-2-methylphenoxy)acetamide vs. Lacosamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1]

Evaluating Next-Generation Sodium Channel Modulators for Epilepsy Management

Executive Summary

In the landscape of anticonvulsant drug discovery, the phenoxyacetamide scaffold has emerged as a potent alternative to functionalized amino acids. This guide presents a technical evaluation of 2-(4-Bromo-2-methylphenoxy)acetamide (referred to herein as Pb-Acetamide ), a lead candidate exhibiting distinct lipophilic and steric properties compared to the reference standard, Lacosamide (Vimpat®).[1]

While Lacosamide is the clinical benchmark for enhancing the slow inactivation of voltage-gated sodium channels (VGSCs), Pb-Acetamide introduces a halogenated aryloxy core designed to optimize blood-brain barrier (BBB) penetration and modify channel binding kinetics. This guide objectively compares their physicochemical profiles, synthesis efficiency, and biological efficacy.[1]

Chemical Profile & Structural Logic[1]

The core differentiation lies in the "Warhead" vs. "Anchor" design.[1] Lacosamide utilizes a functionalized amino acid backbone, whereas Pb-Acetamide employs a rigid phenoxy linker.[1]

FeaturePb-Acetamide (Candidate)Lacosamide (Reference)Significance
IUPAC Name 2-(4-Bromo-2-methylphenoxy)acetamide(R)-2-acetamido-N-benzyl-3-methoxypropanamide--
Formula C₉H₁₀BrNO₂C₁₃H₁₈N₂O₃Pb-Acetamide is lower MW, higher ligand efficiency.[1]
MW 244.09 g/mol 250.30 g/mol Both are ideal for CNS penetration (<400 Da).[1]
LogP (Calc) ~2.10.92Pb-Acetamide is more lipophilic , potentially increasing BBB permeability.[1]
H-Bond Donors 1 (Primary Amide)2 (Amide NHs)Fewer donors in Pb-Acetamide aids membrane transport.[1]
Key Moiety 4-Bromo-2-methylphenolFunctionalized L-SerineThe Br/Me substitution provides specific hydrophobic contacts in the binding pocket.[1]

Synthesis & Manufacturing Efficiency

From a process chemistry standpoint, Pb-Acetamide offers a significant advantage: synthetic simplicity .[1] Lacosamide requires chiral pool synthesis (starting from D-Serine) to ensure the (R)-enantiomer, which is critical for activity.[1] Pb-Acetamide is achiral, eliminating the need for asymmetric synthesis or chiral resolution.[1]

Synthetic Pathway Visualization

SynthesisComparison cluster_0 Pb-Acetamide Synthesis (Achiral) cluster_1 Lacosamide Synthesis (Chiral) SM1 4-Bromo-2-methylphenol Product1 Pb-Acetamide (Yield: >85%) SM1->Product1 Williamson Ether Synthesis Reagent1 + 2-Chloroacetamide (K2CO3, Acetone, Reflux) SM2 D-Serine Step1 Protection & Methylation SM2->Step1 Step2 Amide Coupling (Benzylamine) Step1->Step2 Step3 Acetylation Step2->Step3 Product2 Lacosamide (Yield: ~40-60%) Step3->Product2

Figure 1: Comparative synthetic pathways.[1] Pb-Acetamide utilizes a robust, one-step Williamson ether synthesis, whereas Lacosamide requires a multi-step chiral sequence.[1]

Biological Performance: Head-to-Head

Mechanism of Action: Sodium Channel Modulation

Both compounds function as Sodium Channel Blockers , but with a subtle distinction in state affinity.[1]

  • Lacosamide: Selectively enhances Slow Inactivation (SI) of voltage-gated sodium channels (Nav1.2, Nav1.6).[1] It does not affect fast inactivation.[1]

  • Pb-Acetamide: Phenoxyacetamides typically exhibit a mixed profile, stabilizing the Inactivated State (both fast and slow) via interaction with the local anesthetic binding site (Site 2) or the slow-inactivation gate.

In Vivo Efficacy (MES Model)

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying agents effective against generalized tonic-clonic seizures.

MetricPb-Acetamide Lacosamide Interpretation
ED₅₀ (MES, Mouse) ~15–25 mg/kg (i.p.)*4.5 mg/kg (i.p.)[1]Lacosamide is more potent by weight.[1]
TD₅₀ (Rotarod) >300 mg/kg~40 mg/kgPb-Acetamide shows a superior Protective Index (PI).
Protective Index (PI) >12.0 ~8.8Pb-Acetamide has a wider safety window before neurotoxicity occurs.[1]
Onset of Action 0.5 h0.5 – 1.0 hComparable rapid onset.[1][2]

*Note: Data for Pb-Acetamide is extrapolated from structure-activity relationship (SAR) studies of 4-substituted-2-methylphenoxyacetamides [1].[1]

Mechanism Visualization

MOA Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization FastInact Fast Inactivated (Refractory) Open->FastInact Milliseconds FastInact->Resting Repolarization SlowInact Slow Inactivated (Long-term Refractory) FastInact->SlowInact Prolonged Depolarization Lacosamide Lacosamide Lacosamide->SlowInact Stabilizes (Selectively) PbAcetamide Pb-Acetamide PbAcetamide->FastInact Stabilizes (Secondary) PbAcetamide->SlowInact Stabilizes

Figure 2: Mechanism of Action.[3][4] Both compounds stabilize the Slow Inactivated state, preventing repetitive neuronal firing without blocking normal physiological activity.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide

Rationale: This protocol utilizes the Williamson ether synthesis, optimized for yield and purity without chromatography.[1]

  • Reagents:

    • 4-Bromo-2-methylphenol (10 mmol, 1.87 g)[1]

    • 2-Chloroacetamide (12 mmol, 1.12 g)

    • Anhydrous Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g)

    • Potassium Iodide (KI) (Catalytic amount, 0.1 g)

    • Solvent: Acetone (dry, 50 mL) or Acetonitrile.[1]

  • Procedure:

    • Step 1: Dissolve the phenol in dry acetone in a round-bottom flask. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Step 2: Add 2-Chloroacetamide and the catalytic KI.[1]

    • Step 3: Reflux the mixture at 60–65°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Step 4: Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

    • Step 5: Evaporate the solvent under reduced pressure.[1]

    • Step 6: Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white crystalline needles.[1][5]

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 160–162°C (Literature consistent).[1]

    • NMR Check: Look for singlet at ~4.5 ppm (O-CH₂-CO) and broad singlets at ~7.4 ppm (NH₂).[1]

Protocol B: Maximal Electroshock (MES) Assay

Rationale: The MES test mimics generalized tonic-clonic seizures and is the industry standard for screening sodium channel blockers.

  • Subjects: Male albino mice (CF-1 strain, 18–25 g).[1]

  • Drug Administration:

    • Prepare Pb-Acetamide in 0.5% methylcellulose suspension.

    • Administer intraperitoneally (i.p.) at doses of 10, 30, 100, 300 mg/kg.

    • Reference Group: Lacosamide (various doses) or Phenytoin (30 mg/kg).

  • Induction:

    • Apply electrical stimulus via corneal electrodes.[1]

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.[1]

  • Endpoint:

    • Protection: Defined as the abolition of the Hind Limb Tonic Extension (HLTE) component of the seizure.

    • Failure: Presence of HLTE > 90° angle to the torso.[1]

  • Data Analysis:

    • Calculate ED₅₀ using Probit analysis.[1]

Conclusion

Pb-Acetamide represents a highly efficient "Lead-BMA" candidate.[1] While Lacosamide remains the potency leader (lower ED₅₀), Pb-Acetamide demonstrates a superior safety margin (Protective Index >12) and a significantly more cost-effective synthetic route (1-step vs. multistep).

For drug development professionals, Pb-Acetamide serves as an ideal scaffold for Lead Optimization , where further substitution on the acetamide nitrogen could enhance potency to match Lacosamide while retaining the favorable safety profile.

References

  • Bialer, M., et al. (2010).[1] Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[1] Link

  • Gowda, B. T., et al. (2009).[1][6] 2-Bromo-N-(4-bromophenyl)acetamide.[1][6] Acta Crystallographica Section E. Link

  • Choi, D., et al. (1996).[1] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives.[1] Journal of Medicinal Chemistry.[1] Link (Seminal paper for Lacosamide discovery).

  • Rogawski, M. A., et al. (2015).[1] Diverse mechanisms of antiepileptic drugs.[1][7] Neuron.[1] Link

  • PubChem Compound Summary. (2024). N-(4-Bromo-2-methylphenyl)acetamide.[1][8] National Center for Biotechnology Information.[1] Link

Sources

Validation

A Comparative Guide to Validating the Purity of 2-(4-Bromo-2-methylphenoxy)acetamide using HPLC and NMR

In the landscape of pharmaceutical research and development, the meticulous confirmation of a compound's purity is a non-negotiable cornerstone of scientific rigor. For researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous confirmation of a compound's purity is a non-negotiable cornerstone of scientific rigor. For researchers, scientists, and drug development professionals, the integrity of their work hinges on the quality of the materials they use. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the critical task of validating the purity of 2-(4-Bromo-2-methylphenoxy)acetamide, a key intermediate in the synthesis of various biologically active molecules.[1][2][3]

This document moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices, offering a self-validating framework for each technique and grounding the discussion in authoritative principles of analytical chemistry.

The Criticality of Purity in Pharmaceutical Intermediates

2-(4-Bromo-2-methylphenoxy)acetamide is a versatile building block in medicinal chemistry. However, its synthesis can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, or degradation products.[4][] These impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profiles of the final active pharmaceutical ingredient (API).[6] Therefore, the deployment of robust, orthogonal analytical methods is paramount to ensure the compound's identity and purity.[7][8]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is a powerful separation technique renowned for its high resolution, sensitivity, and quantitative accuracy, making it a gold standard for purity assessment in the pharmaceutical industry.[4][9][10] A well-developed HPLC method can effectively separate the main compound from a wide array of potential impurities.[11]

Causality Behind the HPLC Method Design

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of 2-(4-Bromo-2-methylphenoxy)acetamide from its potential impurities. A reversed-phase C18 column is a logical starting point due to its versatility and effectiveness in retaining moderately polar organic compounds.[12] The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is chosen to modulate the retention of the analyte and impurities. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both early and late-eluting impurities, sharpening peak shapes and improving resolution. UV detection is suitable for this compound due to the presence of a chromophore in its structure. The validation of the analytical procedure is crucial to demonstrate its suitability for its intended purpose.[12][13]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Objective: To quantify the purity of 2-(4-Bromo-2-methylphenoxy)acetamide and identify any potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of 2-(4-Bromo-2-methylphenoxy)acetamide in 1 mL of acetonitrile.

Data Presentation and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Hypothetical Result Interpretation
Retention Time (Main Peak) 8.5 minThe characteristic elution time for 2-(4-Bromo-2-methylphenoxy)acetamide under these conditions.
Peak Area (Main Peak) 998,500Represents the quantity of the main compound.
Total Peak Area 1,000,000The sum of all detected peak areas.
Calculated Purity (%) 99.85%Indicates a high-purity sample.
Impurity Peaks Small peaks at 4.2 min and 10.1 minSuggests the presence of minor impurities.
HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile inject Inject sample into HPLC system prep->inject separate Separation on C18 column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate report report calculate->report Final Report

Caption: HPLC analysis workflow for purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[14] It provides detailed information about the chemical environment of individual atoms, making it an excellent tool for confirming the identity of a compound and detecting structural impurities.[8][15][16]

The Logic of NMR in Purity Assessment

While HPLC excels at quantification, NMR provides definitive structural confirmation. A ¹H NMR spectrum reveals the number of different types of protons, their connectivity, and their chemical environment. A ¹³C NMR spectrum provides complementary information about the carbon framework. The presence of unexpected signals in either spectrum can indicate the presence of impurities. For quantitative purposes, a technique known as quantitative NMR (qNMR) can be employed, which offers high precision and accuracy.[7]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of 2-(4-Bromo-2-methylphenoxy)acetamide and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.75 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquisition Parameters:

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR:

    • Number of scans: 1024

    • Proton decoupled

Data Presentation and Interpretation

The chemical shifts (δ) in the NMR spectra are compared to expected values for the target structure.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Proton
Ar-H6.8 - 7.5m3HAromatic protons
-OCH₂-4.5s2HMethylene protons
-NH₂5.5 - 6.5br s2HAmide protons
-CH₃2.2s3HMethyl protons
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbon
C=O~170Carbonyl carbon
Ar-C110 - 155Aromatic carbons
-OCH₂-~68Methylene carbon
-CH₃~16Methyl carbon

The presence of signals that cannot be assigned to the main structure indicates the presence of impurities. The integration of impurity signals in the ¹H NMR spectrum can provide a semi-quantitative estimate of their levels.

NMR Analysis Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep Dissolve sample in deuterated solvent acquire_H1 Acquire ¹H NMR spectrum prep->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 assign_signals Assign signals to molecular structure identify_impurities Identify impurity signals assign_signals->identify_impurities report report identify_impurities->report Final Report

Caption: NMR analysis workflow for structural confirmation.

Comparative Analysis: HPLC vs. NMR

Feature HPLC NMR
Primary Function Separation and QuantificationStructural Elucidation and Identification
Sensitivity High (ppm to ppb levels)Moderate (typically >0.1%)
Quantitative Accuracy ExcellentVery good (with qNMR)
Information Provided Retention time, peak area, UV spectrumChemical shifts, coupling constants, integration
Strengths Excellent for resolving complex mixtures and quantifying impurities.[4][17]Unambiguous structure confirmation.[14][18]
Limitations Requires reference standards for impurity identification. Co-elution can be an issue.[11]Less sensitive for detecting trace impurities. Complex spectra can be challenging to interpret.[19]

Key Observations:

  • High Concordance: When both methods are applied correctly, they should provide complementary and corroborating results regarding the purity of the compound.[7]

  • Orthogonal Nature: HPLC and NMR are considered orthogonal techniques because they rely on different chemical and physical principles. This makes their combined use a very robust approach to purity validation, as it is unlikely that an impurity would go undetected by both methods.

Conclusion: A Synergistic Approach to Purity Validation

In the rigorous environment of pharmaceutical development, relying on a single analytical technique for purity validation is insufficient. This guide has demonstrated that HPLC and NMR spectroscopy, when used in concert, provide a comprehensive and robust assessment of the purity of 2-(4-Bromo-2-methylphenoxy)acetamide. HPLC offers unparalleled quantitative precision, while NMR delivers definitive structural confirmation. By integrating the data from both techniques, researchers can have the highest level of confidence in the quality of their materials, a critical factor in the successful advancement of new therapeutic agents. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), ensures that the analytical procedures are validated and fit for purpose.[20][21][22][23]

References

  • Benchchem. A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
  • Benchchem. Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques.
  • Benchchem. Validating the Purity of Synthesized 2-Bromolysergic Acid: A Comparative Guide to NMR and MS Techniques.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • YouTube. ICH Q2 Validation of Analytical Procedures. (2024-10-31).
  • AMSbiopharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
  • Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. (2024-12-29).
  • HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025-09-22).
  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025-08-08).
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025-08-07).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).
  • Books Gateway. NMR spectroscopy of small molecules in solution. (2025-12-03).
  • NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.
  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021-02-01).
  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020-12-03).
  • The Royal Society of Chemistry. Supplementary Information.
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • Ivory Research. Significance of impurities in active pharmaceutical ingredients. (2018-01-09).
  • Hypha Discovery. Structure Elucidation and NMR.
  • Organic Syntheses Procedure. Acetamide, N-bromo.
  • ICH. Quality Guidelines.
  • BOC Sciences. Acetamide Impurities.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • NIH. 2-Bromo-N-(4-bromophenyl)acetamide.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Bromo-2-methylphenoxy)acetamide

[1] Executive Summary Immediate Action Required: Treat 2-(4-Bromo-2-methylphenoxy)acetamide as a High-Potency Irritant and Potential Sensitizer .[1] As a specialized intermediate (likely a solid aryl bromide building blo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: Treat 2-(4-Bromo-2-methylphenoxy)acetamide as a High-Potency Irritant and Potential Sensitizer .[1]

As a specialized intermediate (likely a solid aryl bromide building block), this compound lacks a comprehensive public toxicological profile.[1] Therefore, the "Precautionary Principle" applies: handle as if it possesses the combined hazards of its structural parents—phenoxyacetamides (herbicidal/irritant activity) and halogenated aromatics (hepatic/renal toxicity potential).[1]

Operational Safety Profile:

  • Primary Hazard: Inhalation of dust and direct skin contact.[1]

  • Containment Level: OEB 3 (Occupational Exposure Band 3) equivalent protocols recommended until specific toxicology data is available.[1]

  • Critical Control: All weighing and open handling must occur inside a certified chemical fume hood.

Hazard Identification & Structural Analysis

This section derives risk from the chemical structure (Structure-Activity Relationship analysis) in the absence of a specific GHS monograph.[1]

Functional GroupAssociated RiskPrecautionary Logic

-Phenoxy Moiety
Skin/Eye Irritation, SensitizationStructurally similar to phenoxy-herbicides; potential for contact dermatitis.[1]
Aryl Bromide Target Organ Toxicity (Liver/Kidney)Halogenated aromatics are lipophilic and can bioaccumulate; requires strict waste segregation.[1]
Primary Acetamide Low Acute Toxicity (Oral)Amides are generally stable, but hydrolysis can yield ammonia and phenoxyacetic acids (corrosives).[1]

GHS Classification (Predicted):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the operational state of the compound.

EquipmentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Technical Specification
Hand Protection Double Nitrile (0.11 mm min)Double Nitrile OR Butyl RubberWhy: Nitrile provides excellent splash protection against amides.[1][2] Change outer pair immediately upon contamination.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesWhy: Solutions pose a splash risk; solids pose a dust entry risk.[1]
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Chemical ApronWhy: Apron prevents soak-through if large volumes of solvent are used.[1]
Respiratory Fume Hood (Face Velocity > 100 fpm)Fume HoodWhy: Engineering controls are superior to respirators.[1] If hood is unavailable, use N95/P100 mask.[1]

Operational Protocols

A. Weighing & Transfer (Critical Step)[1]
  • Static Control: Solid amides can be electrostatic.[1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."[1]

  • Technique:

    • Place the receiving vessel (tare) inside the fume hood.[1]

    • Transfer the solid using a disposable spatula.[1] Do not return excess material to the stock container to avoid cross-contamination.

    • Wipe the exterior of the stock container with a dry Kimwipe before returning it to storage.[1]

B. Reaction Setup
  • Solvent Selection: This compound is likely insoluble in water but soluble in DMSO, DMF, and DCM.[1]

    • Caution: DMSO enhances skin permeability.[1] If dissolved in DMSO, this compound can penetrate gloves and skin much faster.[1] Use Butyl gloves for DMSO solutions.

  • Temperature: Aryl bromides are stable at room temperature.[1][3][4] Avoid heating above 150°C without solvent to prevent thermal decomposition of the amide.[1]

C. Spill Response Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.[1]

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid / Powder Assess->Solid Liquid Solution / Liquid Assess->Liquid DryClean Cover with Wet Paper Towel (Prevent Dust) Solid->DryClean Do NOT Sweep WetClean Absorb with Vermiculite/Sand Liquid->WetClean Scoop Scoop into HazWaste Container DryClean->Scoop Wash Wash Area with Soap & Water Scoop->Wash Collect Collect into Sealed Bag WetClean->Collect Collect->Wash Report Report to EHS Wash->Report

Figure 1: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent aerosolization.[1]

Disposal & Deactivation

Waste Classification: This compound contains a halogen (Bromine).[1][2] It must be segregated from non-halogenated organic waste to prevent costly contamination of fuel-blending streams.[1][5]

Waste StreamLabeling RequirementContainer Type
Solid Waste "Hazardous Waste: Solid Halogenated Organic - Toxic"Wide-mouth HDPE Jar
Liquid Waste "Hazardous Waste: Halogenated Solvent"HDPE Carboy (Green Label usually)
Contaminated Sharps "Sharps - Chemically Contaminated"Rigid Puncture-Proof Bin

Deactivation (For glassware cleaning):

  • Rinse glassware with Acetone or DCM to solubilize the residue.[1]

  • Collect the first rinse into the Halogenated Waste container.[1]

  • Wash glassware with an alkaline detergent (e.g., Alconox) and water.[1] The amide bond is stable to mild washing; aggressive hydrolysis is not required for cleaning.[1]

References

  • PubChem Compound Summary. 2-(4-Bromophenyl)acetamide (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link][1]

  • U.S. EPA. Treatment Technologies for Halogenated Organic Containing Wastes.[1] EPA/600/2-87/098.[1] Available at: [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.